molecular formula C11H14O B13880813 4-(1-Methylcyclobutyl)phenol CAS No. 91876-30-1

4-(1-Methylcyclobutyl)phenol

Cat. No.: B13880813
CAS No.: 91876-30-1
M. Wt: 162.23 g/mol
InChI Key: YJVBYTWPIVBJHZ-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Chemistry: Phenolic and Cyclobutyl Scaffolds

In the landscape of modern organic chemistry, phenolic and cyclobutyl scaffolds are recognized as "privileged fragments"—structural motifs that appear in a variety of biologically active compounds. mdpi.com Phenols, characterized by a hydroxyl group attached to an aromatic ring, are fundamental building blocks in the synthesis of a wide range of chemical products and are crucial in materials science for creating high-performance materials like phenolic resins. scbt.com Their diverse chemical properties and reactivity make them vital in scientific research. scbt.com

Similarly, the cyclobutane (B1203170) ring, a four-membered carbocycle, has gained increasing attention in medicinal chemistry. nih.gov Its unique, puckered three-dimensional structure offers conformational restriction, a desirable property in drug design that can improve a molecule's druglike properties. nih.govresearchgate.net The inclusion of a cyclobutane ring can fill hydrophobic pockets in target enzymes, prevent unwanted isomerization, and enhance metabolic stability. nih.gov The combination of these two scaffolds in 4-(1-Methylcyclobutyl)phenol results in a molecule with a unique spatial arrangement and electronic properties, making it a target of interest for synthetic and medicinal chemists.

Historical Perspective and Evolution of Synthetic Strategies for Cyclobutane-Phenol Hybrids

The synthesis of molecules containing cyclobutane rings has historically presented challenges due to the high strain of the four-membered ring. nih.gov However, advancements in synthetic methodologies have made the incorporation of this motif more accessible. nih.gov Early methods for creating cyclobutane structures often involved photochemical [2+2] cycloadditions. More recent developments include copper-hydride-catalyzed intramolecular hydroalkylation and palladium-catalyzed cross-coupling reactions. organic-chemistry.org

The synthesis of phenol (B47542) derivatives has a long and rich history, with numerous methods developed for their preparation. Traditional routes often involve the functionalization of pre-existing aromatic rings. gaylordchemical.com More recent strategies focus on the de novo synthesis of the phenolic ring from non-aromatic precursors, which can be particularly useful for creating meta-substituted phenols. gaylordchemical.com

The creation of hybrid molecules that merge these two distinct structural units has evolved alongside these broader synthetic advancements. The synthesis of a cyclobutane-phenol hybrid like this compound would likely involve either the coupling of a pre-formed cyclobutane-containing fragment with a phenolic precursor or the construction of the cyclobutane ring on a phenol-containing starting material. organic-chemistry.org

Identification of Current Research Gaps and Emerging Scholarly Interests in this compound

While the individual components of this compound—the phenol and the cyclobutane—have been extensively studied, the specific combination present in this molecule represents a more niche area of research. A significant portion of the existing literature on cyclobutane-containing molecules focuses on their applications in medicinal chemistry, particularly as scaffolds for drug candidates. nih.govresearchgate.net There is a growing interest in exploring how the unique conformational constraints imposed by the cyclobutane ring can be leveraged to design molecules with specific biological activities. researchgate.net

Recent computational studies, such as those employing Density Functional Theory (DFT), have begun to explore the molecular structure and properties of complex molecules containing cyclobutane rings. acs.organadolu.edu.trresearchgate.net These theoretical investigations provide valuable insights into the electronic and structural characteristics of such compounds, which can guide further experimental work. acs.org For this compound, research gaps likely exist in the comprehensive experimental characterization of its physicochemical properties, the exploration of its potential biological activities, and the development of novel synthetic routes to access it and its derivatives.

Emerging scholarly interests appear to be focused on the synthesis and characterization of novel cyclobutane derivatives for various applications, including their potential as antitumor agents and their use in the development of new materials. anadolu.edu.trresearchgate.net The unique structure of this compound makes it a candidate for investigation within these emerging fields.

Significance of In-Depth Academic Investigation of this compound

Secondly, given the established role of both phenolic and cyclobutyl scaffolds in medicinal chemistry, a thorough study of this compound could uncover potential biological activities. nih.govresearchgate.net Its structure could serve as a starting point for the development of new therapeutic agents.

Finally, detailed research into the synthesis of this compound could lead to the development of novel and efficient synthetic methodologies for creating other complex cyclobutane-containing compounds. organic-chemistry.org Such advancements would be valuable to the broader organic chemistry community. The exploration of this and similar molecules pushes the boundaries of synthetic chemistry and expands the toolbox available to chemists for creating novel and functional molecules.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C11H14O guidechem.com
Molecular Weight 162.232 g/mol guidechem.com
CAS Number 91876-30-1 guidechem.com
Density (Predicted) 1.1 ± 0.1 g/cm³ guidechem.com
Boiling Point (Predicted) 263.6 ± 19.0 °C at 760 mmHg guidechem.com
Flash Point (Predicted) 129.4 ± 11.0 °C guidechem.com
Vapor Pressure (Predicted) 0.0 ± 0.6 mmHg at 25°C guidechem.com
Refractive Index (Predicted) 1.563 guidechem.com
LogP (Predicted) 3.41 guidechem.com
PSA (Polar Surface Area) 20.23000 guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91876-30-1

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

4-(1-methylcyclobutyl)phenol

InChI

InChI=1S/C11H14O/c1-11(7-2-8-11)9-3-5-10(12)6-4-9/h3-6,12H,2,7-8H2,1H3

InChI Key

YJVBYTWPIVBJHZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)C2=CC=C(C=C2)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 1 Methylcyclobutyl Phenol

Retrosynthetic Analysis and Strategic Disconnections for 4-(1-Methylcyclobutyl)phenol

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available precursors. For this compound, the primary disconnections involve the C-C bond linking the aryl and cycloalkyl moieties and the C-C bonds within the cyclobutane (B1203170) ring itself.

The 1-methylcyclobutyl group is a key structural feature. Its synthesis can be approached via two principal strategies: cycloaddition or intramolecular cyclization.

[2+2] Cycloaddition: This is a powerful method for constructing four-membered rings. A potential route involves the reaction of an alkene with a ketene (B1206846) or a ketene equivalent. For the 1-methylcyclobutyl precursor, the reaction between methylpropene (isobutylene) and a suitable two-carbon component could be envisioned. While effective for simple cyclobutanones, this approach requires subsequent functional group manipulation to generate a species suitable for attachment to the phenolic ring.

Intramolecular Cyclization: An alternative strategy involves the formation of the cyclobutane ring from an acyclic precursor. A classic example is the intramolecular Wurtz-type coupling of a 1,4-dihalide. For instance, cyclization of a precursor like 1,3-dihalo-3-methylbutane using a reducing metal (e.g., sodium or zinc) can yield methylcyclobutane. Further functionalization would then be necessary.

The table below compares these two fundamental approaches for constructing the cyclobutyl core.

StrategyPrecursorsKey TransformationAdvantagesChallenges
[2+2] Cycloaddition Methylpropene, Ketene derivativePhotochemical or thermal cycloadditionConvergent; builds ring complexity quickly.Often requires specialized photochemical equipment; control of regiochemistry can be difficult; may require multiple subsequent steps.
Intramolecular Cyclization 1,3-Dihalo-3-methylbutaneReductive coupling (e.g., with Na, Zn)Utilizes readily available acyclic starting materials.Can be low-yielding due to competing elimination and polymerization reactions; requires synthesis of the dihalide precursor.

Friedel-Crafts Alkylation: This approach treats the phenol (B47542) ring as the nucleophile. The hydroxyl group is a strong activating, ortho, para-director. Reacting phenol with a suitable electrophilic precursor of the 1-methylcyclobutyl group, such as 1-methylcyclobutanol or 1-chloro-1-methylcyclobutane under acidic conditions (e.g., H₂SO₄, AlCl₃, or a solid acid catalyst), can form the desired C-C bond. The primary challenge is regioselectivity, as the reaction can yield a mixture of the desired para-substituted product and the ortho-substituted isomer, 2-(1-methylcyclobutyl)phenol. Over-alkylation can also be a competing side reaction.

Cross-Coupling Strategy: This modern approach involves coupling an aryl organometallic reagent (or halide) with an alkyl halide (or organometallic reagent). To achieve this, the phenol hydroxyl group is typically protected, for instance as a methyl ether (anisole), to prevent interference with the reaction conditions. The disconnection then leads to precursors like 4-bromoanisole (B123540) and a 1-methylcyclobutyl organometallic species (e.g., a boronic acid or a Grignard reagent). This strategy offers excellent regiocontrol, as the coupling occurs exclusively at the site of the halogen or metal.

Contemporary Synthetic Routes to this compound

Building upon the retrosynthetic framework, several contemporary methods have been developed to synthesize substituted phenols with high efficiency and selectivity.

Transition metal catalysis, particularly with palladium, has revolutionized the formation of C(sp²)-C(sp³) bonds. For the synthesis of this compound, a Suzuki or Negishi coupling is highly applicable. The general scheme involves coupling a protected 4-halophenol with an appropriate organometallic partner. The use of bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos) is often critical for facilitating the challenging reductive elimination step involving a sterically hindered secondary or tertiary alkyl group.

The synthesis would proceed in two key steps:

Coupling: Reaction of 4-bromoanisole with (1-methylcyclobutyl)boronic acid (Suzuki coupling) or 1-methylcyclobutylzinc chloride (Negishi coupling) in the presence of a palladium catalyst.

Deprotection: Cleavage of the methyl ether using a reagent like boron tribromide (BBr₃) or hydrobromic acid (HBr) to reveal the final phenolic hydroxyl group.

The table below outlines potential cross-coupling partners for this synthesis.

Coupling ReactionAryl Partner (Protected)Cycloalkyl PartnerTypical Catalyst/LigandKey Advantage
Suzuki-Miyaura 4-Bromoanisole or 4-Anisoleboronic acid(1-Methylcyclobutyl)boronic acid or 1-Bromo-1-methylcyclobutanePd(OAc)₂ / SPhosHigh functional group tolerance; boronic acids are often stable and easy to handle.
Negishi 4-Bromoanisole1-Methylcyclobutylzinc chloridePdCl₂(dppf)Organozinc reagents are highly reactive, often leading to good yields.
Kumada 4-Bromoanisole1-Methylcyclobutylmagnesium chloride (Grignard)PdCl₂(dppf) or NiCl₂(dppf)Grignard reagents are readily prepared and cost-effective.

Green chemistry principles emphasize the design of chemical processes that reduce or eliminate the use and generation of hazardous substances. For this target molecule, a greener alternative to multi-step cross-coupling reactions is the direct acid-catalyzed Friedel-Crafts alkylation of phenol with 1-methylcyclobutanol.

This reaction can be made significantly greener by replacing traditional homogeneous Lewis or Brønsted acids (like AlCl₃ or H₂SO₄), which generate significant waste, with heterogeneous solid acid catalysts.

Catalysts: Zeolites (e.g., H-ZSM-5) or acidic ion-exchange resins (e.g., Amberlyst-15, Nafion) can be used.

Advantages:

High Atom Economy: The only byproduct is water.

Catalyst Reusability: The solid catalyst can be recovered by simple filtration and reused, reducing waste and cost.

Reduced Waste: Eliminates the need for stoichiometric amounts of acid and the subsequent aqueous workup and neutralization steps.

The primary challenge remains achieving high para-selectivity. The shape-selective properties of certain zeolites, where the pore structure favors the formation of the sterically less-demanding para isomer over the bulkier ortho isomer, can be exploited to improve the yield of this compound.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, represent a highly efficient synthetic strategy. While a direct, one-pot MCR for the synthesis of this compound from simple precursors is not well-established, the principles of MCRs can inform the design of convergent and efficient tandem processes.

A hypothetical MCR-inspired approach could involve a one-pot sequence that constructs the substituted aromatic ring. For example, a reaction could be designed where a diketone, an aldehyde, and an ammonia (B1221849) source undergo a Hantzsch-type pyridine (B92270) synthesis, followed by subsequent aromatization and functionalization.

More practically, a tandem reaction sequence could be designed to build the target molecule efficiently. For instance, a one-pot process could involve:

In-situ generation of the 1-methylcyclobutyl carbocation from its corresponding alcohol.

Friedel-Crafts alkylation with a suitable phenol derivative.

In-situ purification or functionalization.

Such strategies, while not strictly MCRs, embody the MCR philosophy of procedural simplification and resource efficiency, pushing the boundaries of how complex molecules like this compound can be assembled.

Mechanistic Pathways of Key Synthetic Steps in the Formation of this compound

The formation of this compound via Friedel-Crafts alkylation is a multi-step process involving electrophilic attack on the electron-rich phenol ring. The most common precursors for generating the required electrophile are 1-methylcyclobutanol or 1-methylcyclobutene. The reaction is typically catalyzed by strong Brønsted or Lewis acids. mt.com

The mechanism proceeds through several well-defined intermediates and transition states:

Formation of the Electrophile : The reaction is initiated by the formation of a tertiary carbocation. When using 1-methylcyclobutanol as the alkylating agent, the acid catalyst protonates the hydroxyl group, forming an oxonium ion. This intermediate readily loses a water molecule to generate the relatively stable 1-methylcyclobutyl carbocation. Alternatively, if 1-methylcyclobutene is used, direct protonation by the acid catalyst yields the same carbocation. This formation of the carbocation is a crucial step in the reaction sequence. mt.combyjus.com

Electrophilic Attack and Formation of the Sigma Complex : The generated 1-methylcyclobutyl carbocation acts as a potent electrophile. It attacks the π-electron system of the phenol ring, which is highly activated towards electrophilic substitution by the electron-donating hydroxyl group. This attack temporarily disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate (also referred to as a sigma complex). byjus.comscielo.br The positive charge in this intermediate is delocalized across the carbon atoms of the ring and the oxygen atom of the hydroxyl group. The attack occurs preferentially at the ortho and para positions due to the directing effect of the hydroxyl group.

Deprotonation and Aromaticity Restoration : In the final step, a weak base (such as water or the conjugate base of the catalyst) abstracts a proton from the sp³-hybridized carbon of the sigma complex that bears the cyclobutyl group. This deprotonation step restores the aromaticity of the phenol ring, yielding the alkylated phenol product. mt.combyjus.com Due to steric hindrance from the bulky 1-methylcyclobutyl group, the para-substituted product, this compound, is generally the major isomer formed compared to the ortho isomer.

A competing reaction pathway is the O-alkylation of phenol to form 1-(1-methylcyclobutoxy)benzene (cyclohexyl phenyl ether analogue). This reaction is often kinetically favored but reversible. researchgate.netpnnl.gov The C-alkylated products, being more thermodynamically stable, are typically the desired final products, especially at higher reaction temperatures. researchgate.net

Kinetic Control vs. Thermodynamic Control: The alkylation of phenol can yield both C-alkylated (ortho, para) and O-alkylated (ether) products. The formation of the ether is often faster and reversible, making it the kinetically favored product, particularly at lower temperatures. researchgate.netpnnl.gov In contrast, the C-alkylation products are more stable and their formation is thermodynamically favored. pnnl.gov Therefore, allowing the reaction to proceed for longer times or at higher temperatures often leads to the conversion of any initially formed ether into the more stable C-alkylated phenols via rearrangement or direct C-alkylation. The selectivity between O- and C-alkylation is strongly dependent on temperature. researchgate.net

Activation Energy and Reaction Rates: The rate-determining step in the Friedel-Crafts alkylation is typically the formation of the sigma complex following the electrophilic attack on the aromatic ring. scielo.br The activation energy for this step is influenced by the stability of the carbocation and the nucleophilicity of the phenol. For the alkylation of phenol with ethanol (B145695) over H-MFI zeolites, a related reaction, the activation energy for both O- and C-alkylation was found to be the same at approximately 104 ± 5 kJ·mol⁻¹, suggesting the formation of the carbenium ion is the key energetic barrier. researchgate.net The reaction rate is also dependent on the concentration of the reactants and the catalyst.

The table below summarizes general kinetic and thermodynamic parameters relevant to phenol alkylation, which can be considered analogous to the synthesis of this compound.

Table 1: General Kinetic and Thermodynamic Parameters in Phenol Alkylation

ParameterObservation in Phenol AlkylationSignificance for this compound Synthesis
Reaction Type Electrophilic Aromatic SubstitutionThe primary mechanism for introducing the cyclobutyl group.
Key Intermediate Carbocation (e.g., 1-methylcyclobutyl cation)A stable tertiary carbocation facilitates the reaction.
Kinetic Product O-alkylated ether (e.g., 1-(1-methylcyclobutoxy)benzene)May form initially, especially at lower temperatures. researchgate.net
Thermodynamic Product C-alkylated phenol (e.g., this compound)The more stable and desired final product. pnnl.gov
Activation Energy (Ea) In related systems, Ea is ~104 kJ/mol for carbenium ion formation. researchgate.netThis barrier must be overcome for the reaction to proceed at a reasonable rate.
Temperature Effect Higher temperatures favor the thermodynamic C-alkylated product. researchgate.netReaction temperature is a critical parameter to control product distribution.
Equilibrium The overall reaction is subject to thermodynamic equilibrium. unive.itThe final product ratio is determined by the relative stabilities of the isomers.

Purification and Isolation Methodologies for Synthetic this compound

Following the synthesis, the crude reaction mixture typically contains the desired this compound, the ortho isomer (2-(1-Methylcyclobutyl)phenol), unreacted phenol, and potentially some O-alkylated byproducts and poly-alkylated species. Effective purification is therefore essential to isolate the target compound with high purity. A combination of chromatographic separation and crystallization is commonly employed.

Chromatography is a powerful technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. researchgate.net High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the separation of phenolic isomers.

Reverse-Phase HPLC (RP-HPLC): This is the most common mode of HPLC used for the separation of moderately polar compounds like alkylated phenols. sielc.comnkust.edu.tw

Stationary Phase : A nonpolar stationary phase is used, typically silica (B1680970) particles chemically bonded with C18 (octadecylsilane) or C8 alkyl chains. nih.gov Biphenyl-bonded phases have also shown high selectivity and resolution for separating phenolic compounds. nih.gov

Mobile Phase : A polar mobile phase is used, commonly a mixture of water and a more non-polar organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is achieved by a gradient elution, where the proportion of the organic solvent is gradually increased over time. nih.gov A small amount of acid, such as phosphoric acid or formic acid, is often added to the mobile phase to suppress the ionization of the phenolic hydroxyl group, resulting in sharper peaks and better separation. sielc.com

Detection : A UV-Vis Diode Array Detector (DAD) is typically used for detection, as phenols exhibit strong absorbance in the UV region (around 270-280 nm). nkust.edu.twnih.gov

The table below outlines a representative set of conditions for the analytical or preparative separation of alkylated phenols using RP-HPLC.

Table 2: Typical RP-HPLC Conditions for Alkylphenol Separation

ParameterConditionPurpose
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)Separation based on hydrophobicity.
Column C18 or Biphenyl bonded silica (e.g., 250 mm x 4.6 mm, 5 µm) nih.govnih.govProvides a nonpolar stationary phase for interaction.
Mobile Phase A Water with 0.1% Formic or Phosphoric Acid sielc.comPolar component of the mobile phase; acid suppresses ionization.
Mobile Phase B Acetonitrile or Methanol nih.govNonpolar organic modifier; elution strength is increased with its concentration.
Elution Mode Gradient ElutionAllows for the separation of compounds with a wide range of polarities.
Flow Rate 0.5 - 1.5 mL/min nih.govnih.govControls the speed of separation and resolution.
Detector UV-Vis Diode Array Detector (DAD) at ~280 nm nih.govDetects aromatic compounds based on their UV absorbance.
Temperature Ambient or slightly elevated (e.g., 30-40 °C)Can be used to fine-tune selectivity and reduce viscosity.

Crystallization is a highly effective method for the final purification of solid organic compounds. After chromatographic separation or as a standalone method for purifying the crude product, crystallization can yield highly pure this compound.

The process involves dissolving the impure solid in a suitable hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent (mother liquor).

Protocol Steps:

Solvent Selection : The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble when the solvent is hot. For alkylated phenols, nonpolar or moderately polar organic solvents are often effective. Toluene (B28343) has been successfully used for the recrystallization of similar phenol derivatives. google.com Other potential solvents include heptane, hexane, or mixtures like hexane-dichloroethane. google.com

Dissolution : The crude this compound is added to a minimal amount of the chosen solvent in a flask. The mixture is heated (e.g., to the boiling point of the solvent) with stirring until the solid completely dissolves.

Cooling and Crystallization : The hot, saturated solution is allowed to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, well-defined crystals, which are typically purer than the fine powder that results from rapid cooling. The cooling process may be completed in an ice bath to maximize the yield.

Isolation and Drying : The formed crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried under vacuum to remove residual solvent.

A patent for a similar process involving a phenol derivative reported achieving a purity of 99.83% with a yield of 89.8% after recrystallization from toluene. google.com

Table 3: Example Recrystallization Protocol for an Alkylated Phenol Derivative

StepProcedureRationale
1. Starting Material Crude product containing the target compound.Product from synthesis, potentially after initial purification like distillation or chromatography.
2. Solvent Toluene google.comGood solubility at high temperature, poor solubility at low temperature for similar compounds.
3. Dissolution Dissolve crude product in hot toluene to form a saturated solution.Ensures the compound is fully solvated before crystallization begins.
4. Cooling Allow the solution to cool slowly to room temperature, then potentially in an ice bath.Slow cooling rate promotes the growth of pure, large crystals.
5. Filtration Collect crystals using vacuum filtration.Separates the solid purified product from the impurity-containing mother liquor.
6. Washing Wash the collected crystals with a small amount of cold toluene.Removes residual impurities from the crystal surfaces.
7. Drying Dry the crystals under vacuum.Removes all traces of the recrystallization solvent.
8. Purity Check Analyze purity by Gas Chromatography (GC) or HPLC and measure melting point. google.comConfirms the effectiveness of the purification process.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 1 Methylcyclobutyl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. Through a series of one- and two-dimensional experiments, it is possible to piece together the structure of 4-(1-Methylcyclobutyl)phenol by observing the chemical environment, connectivity, and spatial relationships of its constituent protons and carbons.

Proton (¹H) NMR Spectral Interpretation for Aromatic and Aliphatic Regions

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenol (B47542) ring and the aliphatic protons of the methylcyclobutyl group.

In the aromatic region , the para-substituted benzene (B151609) ring will give rise to a characteristic AA'BB' splitting pattern. The two protons ortho to the hydroxyl group (H-2 and H-6) are chemically equivalent, as are the two protons meta to the hydroxyl group (H-3 and H-5). Due to the electron-donating nature of both the hydroxyl and the alkyl substituent, the ortho protons are expected to be shielded and appear upfield, while the meta protons will be slightly less shielded and appear downfield. This results in two doublets, each integrating to two protons.

The aliphatic region will be more complex, reflecting the protons of the 1-methylcyclobutyl substituent. A singlet integrating to three protons is predicted for the methyl group (CH₃) as it has no adjacent protons. The cyclobutyl ring protons are expected to produce a series of multiplets due to their diastereotopic nature and complex spin-spin coupling. Specifically, the two methylene (B1212753) groups of the cyclobutyl ring will each contain two inequivalent protons, leading to intricate splitting patterns.

A broad singlet corresponding to the phenolic hydroxyl (-OH) proton is also anticipated. The chemical shift of this proton can be variable and is sensitive to solvent, concentration, and temperature.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-2, H-6 6.7 - 6.9 d 2H
H-3, H-5 7.0 - 7.2 d 2H
-OH 4.5 - 7.0 br s 1H
Cyclobutyl CH₂ 1.8 - 2.4 m 6H

Carbon-13 (¹³C) NMR Chemical Shift Assignments and DEPT Analysis

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, a total of eight distinct carbon signals are predicted, as the symmetry of the phenol ring makes C-2 and C-6, as well as C-3 and C-5, chemically equivalent.

Distortionless Enhancement by Polarization Transfer (DEPT) analysis is a crucial technique used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. researchgate.netmzcloud.org A DEPT-135 experiment, for instance, would show positive signals for CH₃ and CH groups, negative signals for CH₂ groups, and no signal for quaternary carbons.

The aromatic carbons will resonate in the downfield region of the spectrum (δ 110-160 ppm). The carbon bearing the hydroxyl group (C-1) will be the most downfield due to the deshielding effect of the oxygen atom. The carbon attached to the cyclobutyl group (C-4) will also be a quaternary carbon. The protonated aromatic carbons (C-2, C-6, C-3, and C-5) will appear as CH signals in the DEPT spectrum.

In the aliphatic region, the quaternary carbon of the cyclobutyl ring attached to the methyl group and the phenyl ring will be observed. The methyl carbon will appear as a positive signal in the DEPT-135 spectrum, and the three methylene carbons of the cyclobutyl ring will present as negative signals.

Predicted ¹³C NMR and DEPT Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) DEPT-135
C-1 150 - 155 Quaternary (No signal)
C-4 140 - 145 Quaternary (No signal)
C-3, C-5 128 - 130 CH (Positive)
C-2, C-6 114 - 116 CH (Positive)
Quaternary Cyclobutyl C 40 - 45 Quaternary (No signal)
Cyclobutyl CH₂ 30 - 35 CH₂ (Negative)
Cyclobutyl CH₂ 25 - 30 CH₂ (Negative)

Multi-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for unambiguously assigning the signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons (H-2/H-6 with H-3/H-5). In the aliphatic part, it would highlight the coupling network within the cyclobutyl ring protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. columbia.edu This would allow for the definitive assignment of each protonated carbon by linking the proton signals to their corresponding carbon signals. For example, the aromatic proton doublets would correlate with their respective carbon signals in the aromatic region.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. nih.govlibretexts.org HMBC is particularly useful for identifying quaternary carbons. Key correlations would be expected from the methyl protons to the quaternary cyclobutyl carbon and C-4 of the phenyl ring. The aromatic protons would also show correlations to neighboring carbons, helping to confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry. For this compound, NOESY could show correlations between the methyl protons and the nearby protons on the cyclobutyl ring and potentially the ortho protons of the phenyl ring, confirming their close spatial relationship.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. Furthermore, by analyzing the fragmentation patterns, significant structural information can be deduced.

Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Patterns

Electron Ionization (EI) is a hard ionization technique that typically results in extensive fragmentation. The mass spectrum of this compound under EI conditions would be expected to show a molecular ion peak ([M]⁺•) corresponding to its exact mass. The fragmentation pattern would likely be dominated by cleavages at the benzylic position, which is the weakest bond. A major fragmentation pathway would involve the loss of a methyl radical (•CH₃) to form a stable benzylic carbocation. Another likely fragmentation would be the loss of a propyl radical (•C₃H₇) through cleavage of the cyclobutyl ring. A characteristic peak for phenols is the loss of CO, which may also be observed.

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the observation of the protonated molecule ([M+H]⁺) or the deprotonated molecule ([M-H]⁻) with minimal fragmentation. In positive ion mode, ESI-MS would likely show a prominent peak for the [M+H]⁺ ion. In negative ion mode, the acidic phenolic proton would be readily lost, resulting in a strong signal for the [M-H]⁻ ion.

Predicted Key Fragments in EI Mass Spectrum

m/z Identity
176 [M]⁺•
161 [M - CH₃]⁺
133 [M - C₃H₇]⁺
107 [C₇H₇O]⁺ (Benzylic ion)

Tandem Mass Spectrometry (MS/MS) for Structural Subunit Identification

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion, usually the molecular ion or a prominent fragment ion) and subjecting it to further fragmentation to generate product ions. This technique provides more detailed structural information by establishing relationships between fragment ions.

For this compound, an MS/MS experiment on the [M]⁺• ion (m/z 176) would help to confirm the proposed fragmentation pathways. For instance, fragmentation of the m/z 161 ion ([M - CH₃]⁺) would likely lead to further fragmentation of the cyclobutyl ring, providing evidence for this structural subunit. Similarly, MS/MS analysis of the benzylic ion at m/z 107 would confirm its structure through characteristic losses. This detailed fragmentation analysis provides a high degree of confidence in the proposed structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprints

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's structure by probing its vibrational modes. youtube.com While IR spectroscopy measures the absorption of light due to changes in the molecular dipole moment, Raman spectroscopy is a light-scattering technique that detects vibrations causing a change in molecular polarizability. youtube.com For a molecule like this compound, the spectra are expected to be a composite of the distinct vibrations from the phenolic ring and the aliphatic cyclobutyl substituent.

Characteristic Absorption Bands for Phenolic and Cyclobutyl Moieties

The vibrational spectrum of this compound can be dissected into contributions from the phenol ring and the 1-methylcyclobutyl group.

Phenolic Moiety:

O-H Stretching: A prominent, strong, and typically broad band is expected in the IR spectrum between 3200 and 3600 cm⁻¹. The breadth and exact position are highly sensitive to hydrogen bonding. ed.gov

C-O Stretching: A strong absorption in the IR spectrum is anticipated in the 1200-1260 cm⁻¹ region, characteristic of aryl ethers and phenols.

Aromatic C-H Stretching: These vibrations appear as a group of weaker bands just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the benzene ring are expected to produce two to three bands of variable intensity in the 1450-1610 cm⁻¹ region. For p-substituted phenols, strong bands are often observed near 1610 cm⁻¹ and 1510 cm⁻¹.

Aromatic C-H Bending: Out-of-plane (o.o.p) C-H bending vibrations are highly characteristic of the substitution pattern. For a 1,4-disubstituted (para) benzene ring, a strong absorption is expected in the 800-850 cm⁻¹ range.

Cyclobutyl and Methyl Moieties:

Aliphatic C-H Stretching: The stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups of the cyclobutyl ring are expected to appear as strong bands in the 2850-3000 cm⁻¹ region.

CH₂ and CH₃ Bending: Methylene scissoring vibrations are typically found around 1465 cm⁻¹, while methyl symmetric and asymmetric bending (umbrella) modes occur near 1375 cm⁻¹ and 1450 cm⁻¹, respectively. libretexts.org

Cyclobutane (B1203170) Ring Vibrations: The cyclobutane ring itself has characteristic vibrational modes, including ring puckering and breathing modes. researchgate.netdtic.mil The ring puckering mode is a large-amplitude, low-frequency vibration that is a hallmark of the non-planar, strained four-membered ring. dtic.mil These skeletal vibrations are often observed in the lower frequency "fingerprint" region of the spectrum (< 1200 cm⁻¹).

Table 1: Expected Characteristic Vibrational Frequencies for this compound

Vibrational ModeMoietyExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
O-H Stretch (H-bonded)Phenolic3200 - 3550Strong, Broad
O-H Stretch (Free)Phenolic~3600Strong, Sharp
Aromatic C-H StretchPhenolic3030 - 3100Medium to Weak
Aliphatic C-H Stretch (CH₃, CH₂)Cyclobutyl2850 - 3000Strong
Aromatic C=C Ring StretchPhenolic1580 - 1610, 1500 - 1520Medium to Strong
CH₂ Scissoring / CH₃ Asymmetric BendCyclobutyl~1450 - 1470Medium
CH₃ Symmetric Bend (Umbrella)Cyclobutyl~1375Medium
C-O StretchPhenolic1200 - 1260Strong
Aromatic C-H Out-of-Plane Bend (para)Phenolic800 - 850Strong
Cyclobutane Ring Puckering/BreathingCyclobutyl< 1000Weak to Medium

Analysis of Hydrogen Bonding Interactions through IR Spectroscopy

Infrared spectroscopy is an exceptionally powerful tool for studying hydrogen bonding, particularly involving the hydroxyl group of phenols. acs.org In a dilute solution with a non-polar solvent, where this compound molecules are isolated, the O-H group is considered "free." This gives rise to a relatively sharp and distinct absorption band around 3600 cm⁻¹. ed.gov

However, in the solid state or in concentrated solutions, strong intermolecular hydrogen bonds form between the hydroxyl group of one molecule and the oxygen atom of a neighboring molecule (O-H···O). This interaction weakens the O-H covalent bond. najah.edu Consequently, less energy is required to excite its stretching vibration, causing a significant shift of the absorption band to a lower frequency (a red shift), typically into the 3200-3550 cm⁻¹ range. ed.gov This hydrogen-bonding also results in a dramatic broadening of the absorption band, which is one of the most recognizable features in the IR spectra of phenols. acs.org The extent of this shift and broadening can provide qualitative information about the strength of the hydrogen bonding network in the sample. najah.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. libretexts.org The absorption of this energy promotes electrons from a lower energy ground state orbital to a higher energy excited state orbital. libretexts.org In this compound, the phenolic ring acts as the primary chromophore, the part of the molecule responsible for light absorption. shu.ac.uk

The key electronic transitions for this molecule are π → π* transitions associated with the aromatic system. pharmatutor.org The oxygen atom of the hydroxyl group is an auxochrome, a substituent that, when attached to a chromophore, modifies the wavelength and intensity of the absorption. Its non-bonding (n) electrons can also participate in n → π* transitions, though these are often weaker and can be obscured by the more intense π → π* bands. slideshare.net

For unsubstituted phenol in a non-polar solvent, two main absorption bands are typically observed:

An intense band (the E2-band) around 210 nm.

A weaker band (the B-band) around 270 nm, which often shows some fine structure.

The 1-methylcyclobutyl group is an alkyl substituent. Alkyl groups are weakly electron-donating and typically cause a small red shift (bathochromic shift) in the absorption maxima of the benzene ring. Therefore, this compound is expected to exhibit absorption maxima at slightly longer wavelengths compared to unsubstituted phenol.

Table 2: Expected UV-Vis Absorption Data for this compound

Transition TypeChromophore SystemExpected λₘₐₓ (nm)Notes
π → π* (E2-band)Phenyl Ring~210 - 225High intensity. May be slightly red-shifted due to alkyl substitution.
π → π* (B-band)Phenyl Ring~270 - 285Lower intensity, characteristic of the benzene ring. Shows a red shift.

X-ray Crystallography for Solid-State Molecular Structure Determination

A search of crystallographic databases indicates that the specific single-crystal X-ray structure of this compound has not been publicly reported. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, providing data on bond lengths, bond angles, and intermolecular interactions. wikipedia.org In the absence of direct experimental data, the solid-state structure can be predicted based on the known behavior of phenols and molecules containing cyclobutane rings. nih.govnih.gov

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be primarily dictated by the formation of strong intermolecular O-H···O hydrogen bonds. researchgate.net Phenolic compounds are well-known to form robust supramolecular structures, or synthons, via these interactions. ias.ac.in It is highly probable that the molecules would arrange into hydrogen-bonded chains or cyclic motifs (e.g., trimers, tetramers) that propagate throughout the crystal lattice. nih.gov

π-π Stacking: The aromatic phenol rings may engage in stacking interactions, where the rings pack in a parallel or offset face-to-face arrangement.

C-H···π Interactions: Hydrogen atoms from the aliphatic cyclobutyl group could interact with the electron-rich face of an adjacent aromatic ring.

van der Waals Forces: These ubiquitous, weaker forces involving the bulky 1-methylcyclobutyl groups would play a crucial role in the final, space-filling arrangement of the molecules to achieve an energetically stable and dense packing. rsc.org

The final crystal structure represents a balance between maximizing the strength of the primary hydrogen bonds and optimizing the weaker interactions to minimize empty space. ias.ac.in

Conformational Analysis in the Crystalline State

In the solid state, molecules often adopt a single, low-energy conformation that is "frozen" into the crystal lattice. nih.gov For this compound, the most significant conformational feature is the structure of the cyclobutane ring.

The cyclobutane ring is not planar. libretexts.org A planar conformation would suffer from significant torsional strain due to the eclipsing of all eight C-H bonds. To alleviate this strain, the ring puckers into a non-planar, "butterfly" conformation, even though this slightly increases the angle strain (bond angles are ~88°). libretexts.org The degree of this puckering can be defined by a dihedral angle. In the solid state, the specific puckering angle adopted by the cyclobutyl ring in this compound would be one that minimizes steric clashes with neighboring molecules within the established hydrogen-bonded network. nih.gov The orientation of the methyl group (axial vs. equatorial-like position relative to the puckered ring) would also be fixed in a position that optimizes packing efficiency. nih.gov

Theoretical and Computational Chemistry Studies of 4 1 Methylcyclobutyl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of 4-(1-Methylcyclobutyl)phenol. These calculations solve the Schrödinger equation, albeit with approximations, to determine the electron distribution and energy levels within the molecule. This information is crucial for predicting the molecule's stability, reactivity, and interactions.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. dergipark.org.tr For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are the first step in theoretical analysis. explorationpub.comresearchgate.net

The process begins with geometry optimization, where the algorithm systematically alters the positions of the atoms to find the arrangement with the lowest possible energy. explorationpub.comarxiv.org This results in the most stable, or ground-state, three-dimensional structure of the molecule. From this optimized geometry, key parameters like bond lengths, bond angles, and dihedral angles are determined. These parameters provide a precise structural model.

The energy calculated during optimization represents the total electronic energy of the molecule, a key indicator of its thermodynamic stability. Comparing the energies of different isomers or conformers allows chemists to predict which forms are most likely to exist.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents typical values that would be obtained from a DFT/B3LYP/6-31G(d) calculation. Actual values would require a specific computational study.

Parameter Bond/Angle Definition Predicted Value
Bond Lengths (Å)
C(ring)-O 1.365
O-H 0.962
C(ring)-C(cyclobutyl) 1.518
C-C (cyclobutyl avg.) 1.551
**Bond Angles (°) **
C-O-H 109.1
C(ring)-C(ring)-C(cyclobutyl) 121.5
C-C-C (cyclobutyl avg.) 88.6
Dihedral Angle (°)

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data or empirical parameters. dominican.edu These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), can offer higher accuracy than standard DFT for certain properties, though at a significantly greater computational expense. scirp.orggithub.io

For a molecule like this compound, high-accuracy ab initio calculations could be used to benchmark the results from more cost-effective DFT methods, ensuring their reliability. They are particularly valuable for calculating precise reaction energies and activation barriers, providing a "gold standard" for theoretical predictions. dominican.edu

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Models

Once the optimized molecular geometry is obtained, computational models can simulate various types of spectra. These predictions are invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netresearchgate.netrsc.org For accurate results, especially for the phenolic -OH proton, it is crucial to account for solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM). github.iorsc.org By calculating the magnetic shielding of each nucleus, a theoretical NMR spectrum can be generated.

IR Spectroscopy: Theoretical Infrared (IR) spectra are obtained by calculating the vibrational frequencies of the molecule. researchgate.netijaemr.com Each calculated frequency corresponds to a specific atomic motion, such as the stretching of the O-H bond, the bending of C-H bonds, or the "breathing" of the aromatic ring. researchgate.net Calculated frequencies are often systematically higher than experimental values and are therefore multiplied by a scaling factor to improve agreement.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). acs.org It calculates the energies required to excite electrons from occupied orbitals to unoccupied orbitals. These excitation energies correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. ornl.gov

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) This table shows representative data that would be generated from computational models. Specific values depend on the level of theory and solvent model used.

Spectrum Parameter Predicted Value Corresponding Group/Transition
¹H NMR Chemical Shift (δ, ppm) ~7.10 Aromatic H (ortho to -C₄H₇)
Chemical Shift (δ, ppm) ~6.80 Aromatic H (ortho to -OH)
Chemical Shift (δ, ppm) ~4.85 Phenolic -OH
Chemical Shift (δ, ppm) ~1.25 -CH₃
¹³C NMR Chemical Shift (δ, ppm) ~155.0 C-OH
Chemical Shift (δ, ppm) ~128.5 Aromatic C-H
Chemical Shift (δ, ppm) ~45.0 Quaternary C (cyclobutyl)
IR Frequency (cm⁻¹) ~3600 O-H stretch
Frequency (cm⁻¹) ~3050 Aromatic C-H stretch
Frequency (cm⁻¹) ~2950 Aliphatic C-H stretch
Frequency (cm⁻¹) ~1230 C-O stretch

| UV-Vis | λmax (nm) | ~275 | π → π* transition |

Conformational Analysis and Potential Energy Surface Mapping of this compound

Conformational analysis is essential for understanding molecules with rotatable bonds. In this compound, rotation around the single bond connecting the cyclobutyl group to the phenyl ring can lead to different spatial arrangements, or conformers.

A Potential Energy Surface (PES) map is a powerful tool for exploring these conformations. researchgate.netsydney.edu.au It is generated by systematically changing a specific dihedral angle (in this case, the angle defining the orientation of the cyclobutyl ring relative to the phenyl ring) and calculating the molecule's energy at each step. dergipark.org.tr The resulting plot reveals the energy minima, which correspond to stable conformers, and the energy maxima, which represent the barriers to rotation. ucsb.edu This analysis identifies the most stable conformer (the global minimum) and other low-energy conformers that may exist in equilibrium.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum calculations typically focus on static, single molecules, Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time. researchgate.net An MD simulation of this compound would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water) and calculating the forces between all atoms to simulate their movement according to the laws of classical physics.

MD simulations provide detailed insights into the dynamic behavior of the molecule, such as its conformational flexibility in solution and its interactions with the surrounding solvent. kastamonu.edu.trdiva-portal.org This approach is particularly useful for studying hydrogen bonding between the phenolic hydroxyl group and solvent molecules, revealing the structure and stability of the solvation shell around the molecule.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com

HOMO: This is the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons; a higher HOMO energy suggests a better electron donor. dergipark.org.tr

LUMO: This is the innermost orbital without electrons. Its energy level indicates the molecule's ability to accept electrons; a lower LUMO energy suggests a better electron acceptor. dergipark.org.tr

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. ijaemr.com A small gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, particularly the oxygen atom. The LUMO is likely distributed over the aromatic ring's anti-bonding π* orbitals. Analysis of the HOMO-LUMO gap and the distribution of these orbitals allows for the prediction of how the molecule will behave in chemical reactions. researchgate.net Additionally, Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, further predicting its reactive behavior. researchgate.net

Table 3: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative) Values are representative for phenolic compounds and would be calculated using a method like DFT/B3LYP. ijaemr.com

Property Predicted Value (eV) Significance
HOMO Energy -5.85 Relates to ionization potential; electron-donating ability
LUMO Energy -0.95 Relates to electron affinity; electron-accepting ability

| HOMO-LUMO Gap (ΔE) | 4.90 | Indicator of chemical reactivity and kinetic stability |

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Compounds

Quantitative Structure-Property Relationship (QSPR) represents a sophisticated computational methodology aimed at correlating the structural or physicochemical features of compounds with their macroscopic properties. unimore.itresearchgate.net These models are constructed by establishing a mathematical relationship between calculated molecular descriptors and an experimentally determined property. nih.gov The primary goal of QSPR is to develop a predictive model that can estimate the properties of new or untested chemical compounds based solely on their molecular structure. nih.gov This approach is particularly valuable in fields like environmental science, materials science, and drug discovery for predicting the behavior and characteristics of molecules. researchgate.netcadaster.eu

The development of a robust QSPR model involves several key stages: the careful selection and curation of a dataset of compounds, the calculation of a wide array of molecular descriptors, the selection of the most relevant descriptors, the construction of a mathematical model using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), and rigorous internal and external validation of the model's predictive power. unimore.itnih.gov

For compounds analogous to this compound, such as various alkylphenols, QSPR studies have been effectively employed to predict important environmental and physicochemical properties. tandfonline.com Alkylphenols are a class of compounds that have attracted significant attention due to their prevalence and persistence in the environment. tandfonline.com QSPR models provide a means to estimate properties like biodegradability, which is crucial for assessing their environmental fate. tandfonline.com

A notable application of QSPR for analogous compounds involves modeling the water quality indices of alkylphenols, specifically their biodegradability as measured by the 5-day Biochemical Oxygen Demand (BOD5) and Chemical Oxygen Demand (COD). tandfonline.com In such studies, a variety of molecular descriptors are calculated to represent the electronic and steric characteristics of the molecules. These descriptors can include quantum-chemical parameters like the heat of formation (HF) and the energy of the Highest Occupied Molecular Orbital (EHOMO), as well as constitutional descriptors like molecular weight (MW). tandfonline.com

Research has demonstrated that for a series of 26 alkylphenols, properties related to biodegradability can be successfully modeled using a select few descriptors. tandfonline.com For instance, a QSPR model for BOD5 values of substituted benzenes, including phenols, highlighted the importance of descriptors such as the energy of the highest occupied molecular orbital (EHOMO), molecular weight (MW), and the heat of formation (HF). tandfonline.com This indicates that electronic properties and molecular size are key factors governing the aerobic biodegradation of these compounds. tandfonline.com

The table below presents data from a representative QSPR study on alkylphenols, illustrating the relationship between molecular descriptors and the ratio of Biochemical Oxygen Demand to Theoretical Oxygen Demand (BOD5/ThOD), a measure of degradability.

CompoundExperimental BOD5/ThODpKaHeat of Formation (HF) (kcal/mol)
Phenol0.579.99-23.01
o-Cresol0.6110.29-31.51
m-Cresol0.7410.09-31.91
p-Cresol0.7010.26-31.41
2,4-Dimethylphenol0.0310.60-40.40
3,4-Dimethylphenol0.7410.40-40.70
p-tert-Butylphenol0.0110.23-58.42
p-sec-Butylphenol0.3110.28-55.67
p-Octylphenol0.0010.30-74.01

This table is illustrative and based on data reported in QSAR modeling studies of alkylphenol pollutants. tandfonline.com

The findings from these QSPR studies on analogous compounds underscore that electronic properties (like pKa and HF) and steric factors are significant predictors of biodegradability. tandfonline.com By establishing these relationships, QSPR models can serve as a powerful tool for estimating the environmental persistence of other phenolic compounds, including this compound, for which experimental data may not be available. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 4 1 Methylcyclobutyl Phenol

Electrophilic Aromatic Substitution (EAS) Reactions on the Phenolic Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. The substituents already present on the aromatic ring significantly influence both the rate and the regioselectivity of these reactions. wikipedia.org

Regioselectivity and Ortho/Para Directing Effects of the Hydroxyl Group

The hydroxyl (-OH) group of a phenol (B47542) is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. numberanalytics.comlibretexts.orgpressbooks.pubmasterorganicchemistry.com This directing effect stems from the ability of the oxygen's lone pairs to donate electron density into the aromatic ring through resonance. libretexts.orgpressbooks.publibretexts.org This donation of electrons is most effective at the ortho and para positions, as evidenced by the resonance structures of the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction. libretexts.orglibretexts.org

The resonance stabilization of the intermediate is significantly greater when the electrophile attacks at the ortho or para positions, as this allows for a resonance structure where the positive charge is delocalized onto the oxygen atom, giving all atoms (except hydrogen) a complete octet. libretexts.orglibretexts.orglibretexts.org This increased stability of the ortho and para intermediates leads to a lower activation energy for their formation, making them the major products. libretexts.org In contrast, meta attack does not allow for this type of resonance stabilization, resulting in a higher energy intermediate and a much slower reaction rate for the formation of the meta product. libretexts.org

Substituents with lone pair electrons, such as hydroxyl groups, are generally strong activating groups and, consequently, strong ortho-, para-directors. pressbooks.pub For instance, the nitration of phenol occurs readily without a catalyst, often leading to the substitution of all available ortho and para positions. pressbooks.pub

Influence of the Cyclobutyl Substituent on Aromatic Reactivity

The 1-methylcyclobutyl group at the para position of the phenol ring also influences the reactivity of the aromatic ring. Alkyl groups are known to be activating groups and ortho-, para-directors, although they are weaker than the hydroxyl group. numberanalytics.commasterorganicchemistry.com Their activating effect is primarily due to induction, where the alkyl group donates electron density through the sigma bond framework, and hyperconjugation. libretexts.org

The table below summarizes the directing effects of the substituents on 4-(1-methylcyclobutyl)phenol.

SubstituentPositionActivating/DeactivatingDirecting Effect
-OH (Hydroxyl)1Strong ActivatingOrtho, Para
-(C(CH₃)CH₂CH₂CH₂) (1-Methylcyclobutyl)4Weak ActivatingOrtho, Para

Reactions Involving the Phenolic Hydroxyl Group: Alkylation, Acylation, and Oxidation

The phenolic hydroxyl group is a reactive functional group that can undergo a variety of transformations.

Alkylation: The hydroxyl group can be alkylated to form an ether. This reaction typically involves deprotonation of the phenol with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide.

Acylation: Similarly, acylation of the hydroxyl group yields an ester. This is often achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base.

Oxidation: Phenols are susceptible to oxidation. The oxidation of phenols can lead to a variety of products, including quinones. The specific outcome depends on the oxidant used and the reaction conditions. For instance, oxidation of phenols with strong oxidizing agents can lead to ring cleavage. nih.gov Heterogeneous reactions of phenol on mineral dust surfaces like α-Fe₂O₃ and TiO₂ can result in the formation of hydroxylated aromatic products such as catechol and hydroquinone (B1673460). nih.gov

Cyclobutyl Ring Transformations: Ring Expansion, Contraction, and Cleavage Reactions

The cyclobutane (B1203170) ring, being a strained four-membered ring, can undergo several types of transformations. psu.eduresearchgate.net

Ring Expansion: Under certain conditions, such as treatment with a Lewis acid or under acidic conditions, cyclobutane derivatives can undergo ring expansion to form five-membered rings like cyclopentanes. nih.govugent.bebohrium.com This process often involves the formation of a carbocation intermediate followed by a rearrangement. For example, the treatment of 3,3-dialkyl-2-methyl-2-vinylcyclobutanones with acid can lead to the formation of cyclopentenones. ugent.be

Ring Contraction: Ring contraction of cyclobutane derivatives to cyclopropane (B1198618) derivatives is also possible, though less common than expansion. acs.orgwikipedia.orgchemistryviews.orgrsc.orgharvard.edu These reactions can proceed through various mechanisms, including those involving carbenoid intermediates, such as in the Wolff rearrangement of α-diazoketones. wikipedia.org

Ring Cleavage: The C-C bonds of the cyclobutane ring can be cleaved under various conditions, including thermolysis, photolysis, and γ-radiolysis. researchgate.netiaea.orgnih.govresearchgate.netmdpi.com The release of ring strain is a significant driving force for these reactions. nih.gov For instance, γ-radiolysis of certain cyclobutadiindenes leads to efficient cleavage of the cyclobutane ring. iaea.org Visible light photoredox catalysis has also been employed to induce the cleavage of the cyclobutane ring in cyclobutylanilines. nih.gov

The table below provides a summary of potential transformations of the cyclobutyl ring.

TransformationConditionsPotential Products
Ring ExpansionAcidic conditions, Lewis acidsCyclopentane or cyclopentene (B43876) derivatives
Ring ContractionFormation of carbenoid intermediatesCyclopropane derivatives
Ring CleavageThermolysis, photolysis, γ-radiolysisOpen-chain compounds

Free Radical Reactions and Antioxidant Behavior in Chemical Systems (Non-Biological Context)

Phenolic compounds, particularly hindered phenols, are well-known for their ability to act as antioxidants by scavenging free radicals. partinchem.comvinatiorganics.comamfine.comvinatiorganics.com This activity is crucial in preventing the degradation of materials like polymers. partinchem.comvinatiorganics.com

The antioxidant mechanism of hindered phenols involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. vinatiorganics.comnih.gov This process generates a phenoxyl radical. The stability of this phenoxyl radical is key to the antioxidant's effectiveness; it is stabilized by resonance, delocalizing the unpaired electron over the aromatic ring. nih.govscienceopen.com The bulky substituents ortho to the hydroxyl group in hindered phenols sterically shield the phenoxyl radical, preventing it from initiating new chain reactions. vinatiorganics.comvinatiorganics.com

This compound can be classified as a partially hindered phenol. The 1-methylcyclobutyl group provides some steric bulk, which can contribute to the stability of the corresponding phenoxyl radical. The antioxidant activity of phenols is related to the O-H bond dissociation enthalpy (BDE); a lower BDE facilitates hydrogen atom donation. nih.gov In non-biological systems, these compounds terminate oxidation chain reactions by trapping peroxy radicals. amfine.com

Photochemical Reactivity of this compound

The photochemical behavior of phenols and their derivatives has been a subject of considerable study. Alkylphenols are known to undergo photodegradation. service.gov.ukresearchgate.netresearchgate.netnih.gov The photolysis of 4-alkylphenols can lead to various products. For example, the photolysis of 4-nonylphenol (B119669) has been shown to produce 4-nonylcatechol. nih.gov

The mechanism of photochemical reactions of phenols can be complex. Upon absorption of UV light, the phenol can be excited to a singlet excited state. From this state, several pathways are possible, including intersystem crossing to a triplet state, deprotonation to form a photoexcited phenolate (B1203915) ion, or direct bond cleavage. cdnsciencepub.com The photolysis of α-keto amides containing para-substituted phenols can lead to the formation of para-substituted phenoxyl radicals. acs.org The photodegradation rate of 4-alkylphenols can be influenced by the length of the alkyl chain. researchgate.net In the presence of photocatalysts like BiVO₄, the degradation of 4-alkylphenols under visible light is enhanced. researchgate.net

Investigation of Reaction Mechanisms via Trapping of Intermediates and Isotopic Labeling Studies

The elucidation of reaction mechanisms is a cornerstone of organic chemistry, providing the detailed pathways through which reactants are converted into products. For the synthesis of this compound, particularly through Friedel-Crafts type reactions, mechanistic investigations involving the trapping of intermediates and isotopic labeling are crucial for understanding the precise steps of the reaction, including the nature of the reactive intermediates and the potential for molecular rearrangements.

The formation of this compound typically proceeds via an electrophilic aromatic substitution reaction between phenol and a suitable alkylating agent, such as 1-methylcyclobutene or a 1-methylcyclobutyl halide, in the presence of an acid catalyst. mt.comunacademy.combyjus.com The generally accepted mechanism involves the generation of a carbocation electrophile, which then attacks the electron-rich phenol ring. mt.compw.live The hydroxyl group of phenol is a strong activating group and directs the substitution to the ortho and para positions.

Trapping of Reaction Intermediates

The key intermediates in the Friedel-Crafts alkylation leading to this compound are carbocations. mt.commasterorganicchemistry.com The generation of the 1-methylcyclobutyl cation is a critical step. This tertiary carbocation is relatively stable and is the primary electrophile that attacks the phenol ring.

However, the strained nature of the four-membered ring in the 1-methylcyclobutyl cation makes it susceptible to rearrangement to a more stable carbocation. This rearrangement can lead to the formation of isomeric products. Trapping experiments are designed to capture these transient intermediates, providing evidence for their existence and role in the reaction pathway. csic.es

A common strategy for trapping carbocation intermediates involves the use of a nucleophilic trapping agent that can compete with the phenol in reacting with the carbocation. The choice of the trapping agent is critical; it must be nucleophilic enough to react with the carbocation but should not interfere with the primary reaction.

While specific studies on trapping intermediates in the synthesis of this compound are not extensively documented in publicly available literature, the general principles of carbocation chemistry suggest plausible intermediates that could be targeted. For instance, the addition of a highly reactive nucleophile could potentially intercept the initial 1-methylcyclobutyl cation before it attacks the phenol ring or rearranges.

Table 1: Plausible Intermediates and Potential Trapping Agents in the Synthesis of this compound

Plausible IntermediateStructurePotential Trapping AgentExpected Trapped Product
1-Methylcyclobutyl Cation1-Methylcyclobutyl CationAzide (N₃⁻)1-Azido-1-methylcyclobutane
Rearranged Carbocation (e.g., Cyclopentyl cation derivative)Cyclopentyl cationWater (H₂O)Cyclopentanol derivative

Isotopic Labeling Studies

Isotopic labeling is a powerful technique used to trace the path of atoms or groups of atoms through a chemical reaction. wikipedia.org By replacing an atom with one of its isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H), chemists can follow the label's position in the products, providing unambiguous evidence for or against a proposed mechanism, especially in cases of molecular rearrangements. wikipedia.orgnih.gov

In the context of the synthesis of this compound, isotopic labeling could be employed to confirm the nature of the alkylating species and to investigate potential rearrangements of the cyclobutyl ring. For example, if 1-methylcyclobutene labeled with ¹³C at the double bond were used as the starting material, the position of the ¹³C label in the final product would reveal whether the cyclobutyl ring remained intact or underwent rearrangement.

A hypothetical isotopic labeling study could involve the following:

Synthesis of Labeled Reactant: Preparation of 1-methylcyclobutene with a ¹³C label at a specific position, for instance, at one of the vinylic carbons.

Alkylation Reaction: Reaction of phenol with the ¹³C-labeled 1-methylcyclobutene in the presence of an acid catalyst.

Product Analysis: Determination of the position of the ¹³C label in the resulting this compound using techniques like ¹³C NMR spectroscopy or mass spectrometry.

Table 2: Hypothetical Isotopic Labeling Experiment to Probe Rearrangement

Labeled ReactantExpected Product (No Rearrangement)Expected Product (With Rearrangement)Analytical Technique
1-(¹³C-methyl)cyclobutene4-(1-(¹³C-methyl)cyclobutyl)phenolRearranged product with ¹³C in a different position¹³C NMR, Mass Spectrometry
1-Methyl-(2-¹³C)cyclobutene4-(1-Methyl-(2-¹³C)cyclobutyl)phenolRearranged product with ¹³C in a different position¹³C NMR, Mass Spectrometry

This table outlines a conceptual experiment. The outcomes would provide direct evidence for the mechanistic pathway.

While specific isotopic labeling studies for the synthesis of this compound are not prominently reported, such investigations would be invaluable in providing definitive insights into the reaction mechanism, particularly concerning the stability and fate of the carbocation intermediates.

Derivatization and Analog Synthesis from the 4 1 Methylcyclobutyl Phenol Scaffold

Design and Synthesis of Functionalized 4-(1-Methylcyclobutyl)phenol Derivatives

The design of functionalized this compound derivatives primarily targets two key regions: the phenolic hydroxyl group and the aromatic ring. Functionalization of the hydroxyl group can modulate properties such as acidity, hydrogen bonding capability, and metabolic stability. Meanwhile, substitutions on the aromatic ring can influence electronic properties, steric hindrance, and interactions with biological targets.

Table 1: Potential Functionalization Strategies for this compound

Target SiteReaction TypePotential ReagentsResulting Functional Group
Phenolic -OHEtherificationAlkyl halides, sulfatesAlkoxy
EsterificationAcyl chlorides, anhydridesEster
SilylationSilyl (B83357) chloridesSilyl ether
Aromatic RingHalogenationN-HalosuccinimidesHalogen (ortho to -OH)
NitrationNitric acid/Sulfuric acidNitro (ortho to -OH)
Friedel-Crafts AcylationAcyl chlorides/Lewis acidAcyl (ortho to -OH)
Mannich ReactionFormaldehyde (B43269), secondary amineAminomethyl (ortho to -OH)

The synthesis of these derivatives often employs well-established methodologies in phenol (B47542) chemistry. For instance, etherification can be achieved via the Williamson ether synthesis, where the phenoxide, generated by treating this compound with a base, is reacted with an alkyl halide. Esterification is readily accomplished by reacting the phenol with an acyl chloride or anhydride (B1165640), often in the presence of a base catalyst.

Functionalization of the aromatic ring is directed by the activating, ortho-, para-directing hydroxyl group. Common electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation can introduce a variety of substituents at the positions ortho to the hydroxyl group.

Stereoselective Synthesis of Chiral Analogs of this compound

The 1-methylcyclobutyl group in this compound contains a quaternary stereocenter, meaning the parent compound is chiral and exists as a racemic mixture of two enantiomers. The stereoselective synthesis of individual enantiomers or diastereomers is crucial for understanding their differential interactions with chiral biological systems.

Several strategies can be envisioned for the stereoselective synthesis of chiral analogs:

Chiral Resolution: The racemic mixture of this compound or its derivatives can be separated into individual enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

Asymmetric Synthesis: A more direct approach involves the asymmetric synthesis of the chiral cyclobutyl moiety. This could be accomplished through various methods, including the use of chiral catalysts or auxiliaries in the construction of the cyclobutane (B1203170) ring.

Chiral Pool Synthesis: Starting from a readily available chiral precursor that already contains the desired stereochemistry, the this compound scaffold can be constructed.

The biological activity of the individual enantiomers of chiral analogs can differ significantly. Therefore, obtaining enantiomerically pure compounds is a critical step in the development of selective therapeutic agents.

Preparation of Phenol Ethers and Esters for Altered Reactivity

The conversion of the phenolic hydroxyl group into an ether or an ester linkage is a common strategy to alter the reactivity and physicochemical properties of this compound. These modifications can impact solubility, lipophilicity, and metabolic stability.

Phenol Ethers: The synthesis of ethers from this compound can be achieved under basic conditions using alkylating agents. A variety of alkyl groups can be introduced, leading to a range of ethers with different steric and electronic properties. For example, reaction with methyl iodide in the presence of a base like potassium carbonate would yield 4-(1-methylcyclobutyl)anisole.

Phenol Esters: Esterification of the phenolic hydroxyl group can be readily achieved by reaction with carboxylic acids, acid chlorides, or anhydrides. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. Alternatively, reaction with an acyl chloride or anhydride in the presence of a base like pyridine (B92270) or triethylamine provides a high-yielding route to the corresponding esters. These ester derivatives can serve as prodrugs, which may be hydrolyzed in vivo to release the active phenolic compound.

Modification of the Cyclobutyl Moiety: Substitution and Skeletal Rearrangements

Substitution on the Cyclobutyl Ring: Introduction of substituents on the cyclobutyl ring can be challenging due to the inherent stability of the cycloalkane. However, radical halogenation followed by nucleophilic substitution could be a potential route to introduce functional groups.

Skeletal Rearrangements: Under certain conditions, the cyclobutyl ring can undergo rearrangements. For instance, acid-catalyzed rearrangements could potentially lead to the formation of cyclopentyl or cyclopropylmethyl derivatives. These skeletal transformations would result in analogs with significantly different three-dimensional structures. The stability of the cyclobutyl ring is a key consideration in the design of synthetic routes for other parts of the molecule to avoid unintended rearrangements.

Development of Libraries of this compound Analogs for Structure-Reactivity Studies

To systematically explore the structure-activity relationships (SAR) of this compound derivatives, the development of compound libraries is a powerful approach. Combinatorial chemistry and parallel synthesis techniques can be employed to rapidly generate a large number of analogs with systematic variations in their structure.

A library of this compound analogs could be designed by varying the substituents at three key positions:

The Phenolic Group: A diverse set of ethers and esters can be synthesized.

The Aromatic Ring: Different functional groups can be introduced at the ortho positions.

The Cyclobutyl Moiety: While more challenging, analogs with modified cyclobutyl rings could be included.

Table 2: Exemplary Library Design for Structure-Reactivity Studies

Scaffold PositionR1 (at Phenolic -OH)R2 (ortho to -OH)R3 (on Cyclobutyl Ring)
Variation 1-H-H-CH3
Variation 2-CH3-Cl-CH3
Variation 3-COCH3-NO2-CH3
Variation 4-H-Br-CH2OH
Variation 5-CH2Ph-OCH3-CH3

By systematically synthesizing and evaluating these analogs, researchers can gain valuable insights into how different structural features influence the desired properties, such as biological activity or material characteristics. This information is crucial for the rational design of new compounds with improved performance.

Advanced Analytical Methodologies for Detection and Quantification of 4 1 Methylcyclobutyl Phenol in Chemical Systems Non Biological/environmental

Chromatographic Method Development

Chromatography stands as a cornerstone for the separation and analysis of phenolic compounds, including 4-(1-Methylcyclobutyl)phenol. The versatility of chromatographic techniques allows for tailored approaches to meet specific analytical challenges.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV-Vis, PDA, MS)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of phenolic compounds. redalyc.org Its adaptability is enhanced by the use of various detectors that offer different levels of selectivity and sensitivity.

UV-Vis and Photodiode Array (PDA) Detection: HPLC systems equipped with Ultraviolet-Visible (UV-Vis) or Photodiode Array (PDA) detectors are commonly used for the quantification of phenols. nih.gov The choice of wavelength is critical for optimal sensitivity. For general phenolic compound analysis, wavelengths such as 210, 280, and 360 nm are often selected. nih.gov A PDA detector provides the added advantage of acquiring the entire UV-Vis spectrum of the eluting peaks, which aids in compound identification and purity assessment. redalyc.orgnih.gov The separation is typically achieved on a reversed-phase column, such as a C18 column. redalyc.orgnih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with a Mass Spectrometry (MS) detector provides a powerful tool for both quantification and structural confirmation. nih.gov Electrospray ionization (ESI) is a common interface used for this purpose. nih.gov MS and MS-MS fragmentation data are invaluable for the unambiguous identification of phenolic compounds. nih.gov This combination of liquid chromatographic separation with the high selectivity and sensitivity of mass spectrometric detection is particularly useful for complex matrices.

A typical HPLC method for phenolic analysis might involve a gradient elution with a mobile phase consisting of an aqueous component (often with an acid like acetic acid to improve peak shape) and an organic modifier like methanol (B129727) or acetonitrile (B52724). redalyc.orgnih.gov

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) and Flame Ionization Detection (FID)

Gas Chromatography (GC) is another principal technique for the analysis of volatile and semi-volatile compounds like phenols. nemi.govmatec-conferences.org The choice of detector depends on the required sensitivity and the nature of the analysis.

Flame Ionization Detection (FID): GC-FID is a robust and widely used method for the quantification of organic compounds. settek.comepa.gov Underivatized phenols can be directly analyzed using this technique. nemi.govsettek.com The use of capillary columns is standard, offering improved resolution and faster analysis times compared to packed columns. epa.gov

Mass Spectrometry (MS) Detection: GC-MS combines the high separation efficiency of GC with the powerful identification capabilities of MS. matec-conferences.orgjst.go.jp This technique is highly selective and sensitive, making it suitable for trace-level analysis. matec-conferences.org For the analysis of phenols, GC-MS can be performed on either the underivatized compounds or their derivatives. nemi.gov Derivatization can improve the chromatographic properties and detection sensitivity of the analytes.

The selection of an appropriate GC column, such as a DB-5 or DB-1701, is crucial for achieving the desired separation of phenolic isomers. settek.com

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. ijsrtjournal.comresearchgate.nettsijournals.com This is achieved by using columns packed with sub-2 µm particles, which operate at higher pressures. ijsrtjournal.comresearchgate.net

The benefits of UPLC include:

Faster Analysis: Shorter run times lead to increased sample throughput. ijsrtjournal.comresearchgate.net

Improved Resolution: The use of smaller particles results in narrower and sharper peaks, allowing for better separation of complex mixtures. researchgate.nettsijournals.com

Enhanced Sensitivity: Sharper peaks lead to higher peak heights and thus greater sensitivity. researchgate.netresearchgate.net

Reduced Solvent Consumption: Faster analyses and smaller column dimensions contribute to lower solvent usage, making it a more environmentally friendly and cost-effective technique. ijsrtjournal.comresearchgate.net

UPLC systems are holistically designed to handle the high backpressures generated by the small particle columns, ensuring optimal performance. ijsrtjournal.comresearchgate.net The transition from HPLC to UPLC methods is becoming increasingly common in analytical laboratories seeking to improve efficiency and data quality. ijsrtjournal.com

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a highly efficient separation technique that utilizes an electric field to separate ions based on their charge-to-mass ratio. sciex.com It offers several advantages, including high resolution, short analysis times, and minimal sample and reagent consumption. sciex.comresearchgate.net

Different modes of CE can be employed for the analysis of phenols:

Capillary Zone Electrophoresis (CZE): In CZE, the separation occurs in a buffer-filled capillary. For weakly acidic compounds like phenols, separation is typically performed at an alkaline pH to ensure they are ionized. researchgate.netnih.gov

Micellar Electrokinetic Chromatography (MEKC): This mode of CE uses surfactants in the buffer to form micelles. This allows for the separation of neutral compounds, which would otherwise co-migrate, alongside charged analytes.

Detection in CE is commonly performed using UV-Vis, but coupling with MS (CE-MS) provides enhanced sensitivity and specificity, although it is less common for routine phenol (B47542) analysis compared to LC-MS or GC-MS. nih.gov

Sample Preparation Techniques: Extraction and Preconcentration for Trace Analysis

Effective sample preparation is a critical step in the analytical workflow, especially when dealing with trace levels of analytes in complex matrices. The primary goals are to isolate the analyte of interest, remove interfering substances, and concentrate the analyte to a level suitable for detection. nih.gov

Commonly used techniques for phenolic compounds include:

Liquid-Liquid Extraction (LLE): This traditional method involves partitioning the analyte between two immiscible liquid phases. researchgate.net

Solid-Phase Extraction (SPE): SPE has become increasingly popular due to its efficiency, reduced solvent consumption, and potential for automation. researchgate.net Various sorbents can be used, with the choice depending on the properties of the analyte and the matrix. For phenols, polystyrene-divinylbenzene based sorbents are effective. accustandard.com

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract and concentrate analytes from a sample. researchgate.net It is particularly useful for volatile and semi-volatile compounds and can be directly coupled with GC.

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process. researchgate.net It is an efficient method for extracting analytes from solid samples. nih.gov

The choice of extraction technique depends on factors such as the sample matrix, the concentration of the analyte, and the subsequent analytical method.

Derivatization Strategies for Enhanced Chromatographic Performance and Detection

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method. spectroscopyonline.com For the analysis of phenols, derivatization is often employed to:

Increase volatility for GC analysis. nemi.gov

Improve thermal stability. spectroscopyonline.com

Enhance detection sensitivity, particularly for electron capture detection (ECD) or mass spectrometry. spectroscopyonline.com

Common derivatization strategies for phenols include:

Silylation: This involves replacing the active hydrogen of the phenolic hydroxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.govresearchgate.net Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are commonly used. nih.govresearchgate.net

Alkylation: Methylation, for example, using diazomethane, converts phenols to their more volatile methyl ether derivatives. nemi.govsettek.com

Acylation: Reaction with reagents like acetic anhydride (B1165640) can form ester derivatives. chromsoc.jp

Pentafluorobenzylation: Derivatization with pentafluorobenzyl bromide (PFBBr) introduces an electrophoric group, which significantly enhances the response of an electron capture detector (ECD) and is also effective for negative ion mass spectrometry. nemi.govjst.go.jp

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization. nih.gov

Table of Analytical Methodologies

TechniqueDetector(s)Key AdvantagesCommon Applications/Notes
HPLCUV-Vis, PDA, MSVersatile, robust, widely applicable. redalyc.orgRoutine quantification and quality control. PDA provides spectral confirmation. nih.govnih.gov
GCFID, MSHigh resolution for volatile compounds. nemi.govmatec-conferences.orgAnalysis of underivatized or derivatized phenols. MS allows for definitive identification. nemi.govsettek.com
UPLCUV-Vis, PDA, MSFaster analysis, higher resolution and sensitivity. ijsrtjournal.comresearchgate.netHigh-throughput analysis and complex mixture separation. tsijournals.com
CEUV-Vis, MSHigh efficiency, low sample/reagent consumption. sciex.comSeparation of ionic and neutral phenols (with MEKC). researchgate.net

Acetylation, Silylation, and Pentafluorobenzyl Bromide (PFBBr) Derivatization

Derivatization chemically modifies the this compound molecule by replacing the active hydrogen of the hydroxyl group. sigmaaldrich.com This process reduces polarity and hydrogen bonding, resulting in a more volatile and thermally stable derivative suitable for GC analysis. gcms.cz The primary methods applicable to this compound include acetylation, silylation, and derivatization with pentafluorobenzyl bromide (PFBBr).

Acetylation: This technique involves reacting the phenolic hydroxyl group with an acylating agent, such as acetic anhydride or trifluoroacetic anhydride (TFAA), to form an ester. numberanalytics.com Acylation effectively reduces the polarity of phenols, and the resulting perfluoroacyl derivatives are highly volatile and stable. gcms.cz These derivatives are particularly suitable for analysis using gas chromatography with flame ionization detection (GC-FID) or electron capture detection (ECD), the latter being especially sensitive to the fluorinated derivatives. gcms.cz

Silylation: Silylation is a common and effective derivatization method where a silyl group, typically trimethylsilyl (TMS), replaces the active hydrogen of the phenol. gcms.cznumberanalytics.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. sigmaaldrich.com The resulting trimethylsilyl ethers are significantly more volatile and less polar than the parent phenol. gcms.czsigmaaldrich.com For more sterically hindered phenols, stronger silylating agents or the addition of a catalyst like trimethylchlorosilane (TMCS) may be necessary. sigmaaldrich.com Silylation is highly effective for preparing phenols for GC-mass spectrometry (GC-MS) analysis. researchgate.net

Pentafluorobenzyl Bromide (PFBBr) Derivatization: PFBBr is a versatile alkylating agent that reacts with phenols to form pentafluorobenzyl (PFB) ethers. epa.govsigmaaldrich.comnih.gov This reaction is a nucleophilic substitution where the phenoxide ion displaces the bromide from the PFBBr molecule. nih.gov The resulting PFB derivatives are thermally stable, volatile, and highly responsive to electron capture detection (ECD), making this method ideal for trace-level analysis. sigmaaldrich.comnih.gov The derivatization is often performed in a biphasic system or with the aid of a phase-transfer catalyst, such as 18-crown-6 (B118740), to facilitate the reaction between the aqueous phenoxide and the organic-soluble PFBBr. sigmaaldrich.com

Optimization of Derivatization Conditions (Catalysts, Temperature, Time)

To ensure complete and reproducible derivatization of this compound, the reaction conditions must be carefully optimized. Incomplete derivatization can lead to inaccurate quantification and poor chromatographic results. Key parameters to optimize include the choice of catalyst, reaction temperature, and reaction time. sigmaaldrich.comsigmaaldrich.com

Catalysts: The efficiency of derivatization reactions can be significantly enhanced by catalysts. For silylation reactions with reagents like BSTFA, a small amount of a catalyst such as trimethylchlorosilane (TMCS) can increase reactivity, especially for less reactive or sterically hindered phenols. sigmaaldrich.com For PFBBr derivatization, phase-transfer catalysts like 18-crown-6 or tetrabutylammonium (B224687) hydrogen sulfate (B86663) are used to shuttle the phenoxide anion from an aqueous phase to an organic phase where the derivatizing agent resides. sigmaaldrich.com In some acetylation procedures, a base like pyridine (B92270) may be used to catalyze the reaction and neutralize the acid byproduct. sigmaaldrich.com

Temperature and Time: Reaction kinetics are highly dependent on temperature and time. sigmaaldrich.com While some derivatizations proceed rapidly at room temperature, others require heating to go to completion. sigmaaldrich.comresearchgate.net For instance, the methylation of amino acids can require heating at 100°C for 30 minutes, followed by acetylation at 60°C for 20 minutes. sigmaaldrich.com The optimal conditions must be determined empirically for this compound. This often involves conducting the reaction at various temperatures and sampling at different time intervals to track the formation of the derivative and the disappearance of the parent compound until the reaction yield plateaus. sigmaaldrich.com For example, a reaction that stalled at 60% completion at 68°C was pushed to 95% completion by increasing the temperature to 75°C. sigmaaldrich.com

The table below summarizes typical conditions that serve as a starting point for the optimization of derivatization reactions for phenolic compounds.

ParameterAcetylationSilylationPFBBr DerivatizationSource(s)
Reagent Acetic Anhydride, TFAABSTFA, MTBSTFAPentafluorobenzyl Bromide numberanalytics.comsigmaaldrich.comsigmaaldrich.com
Catalyst Pyridine (optional)TMCS (optional)18-crown-6, Tetrabutylammonium salts sigmaaldrich.comsigmaaldrich.com
Solvent Methylene (B1212753) Chloride, AcetonitrileAcetonitrile, Pyridine, DMFAcetone, Hexane sigmaaldrich.comfree.fr
Temperature Room Temp. to 70°CRoom Temp. to 100°C25°C to 60°C sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Time 15 min to 1 hour5 min to several hours10 min to 30 min sigmaaldrich.comsigmaaldrich.comresearchgate.netsigmaaldrich.comfree.fr

Method Validation for Robustness, Linearity, Accuracy, and Precision

Once an analytical method for this compound is developed, it must be validated to ensure it is reliable, reproducible, and fit for its intended purpose. arlok.com Method validation establishes the performance characteristics of the procedure and includes assessment of robustness, linearity, accuracy, and precision. arlok.comnih.gov

Robustness: Robustness (or ruggedness) is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. nih.gov This provides an indication of its reliability during normal usage. For the analysis of this compound, ruggedness studies might involve varying parameters such as the GC oven temperature ramp rate, flow rate, injection volume, or derivatization conditions (e.g., reaction time, temperature). nih.gov

Linearity: Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte in the sample. arlok.com This is typically evaluated by analyzing a series of standards of this compound at different concentrations. The response (e.g., peak area) is plotted against concentration, and a linear regression is performed. The coefficient of determination (R²) is expected to be very close to 1, often greater than 0.99, to demonstrate linearity. arlok.comnih.gov

Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted value. arlok.com It is often assessed by performing recovery studies, where a known amount of this compound is spiked into a blank matrix. The sample is then analyzed, and the percentage of the spiked amount that is detected (% recovery) is calculated. For phenolic compounds, average recoveries are often expected to be within a range of 80% to 120%. nih.govdphen1.com For example, a validation study for phenols showed average recoveries ranging from 83.2% to 97.5%. nih.gov

Precision: Precision is the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. arlok.com It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment. For phenolic analysis, RSD values are often required to be below 15%, with values between 2.3% and 8.7% being reported in one study. nih.gov

The following table presents typical acceptance criteria for method validation parameters based on general guidelines for chromatographic methods.

ParameterAcceptance CriterionExample Finding for PhenolsSource(s)
Linearity (R²) > 0.99> 0.99 to 1.0000 arlok.comnih.gov
Accuracy (% Recovery) 80 - 120%83.2% - 104% nih.govnih.govdphen1.com
Precision (RSD) < 15%1.96% - 8.7% arlok.comnih.govnih.gov

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limits of detection (LOD) and quantification (LOQ) define the sensitivity of the analytical method.

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. loesungsfabrik.de It is the concentration that provides a signal that is statistically different from the background noise. loesungsfabrik.de

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. loesungsfabrik.de

There are several methods to determine LOD and LOQ, with the most common for instrumental methods like GC being the signal-to-noise (S/N) ratio and the use of the standard deviation of the response. loesungsfabrik.de

Signal-to-Noise Ratio: The analyte concentration that results in a signal peak that is a specified multiple of the background noise. A commonly accepted S/N ratio is 3:1 for the LOD and 10:1 for the LOQ. loesungsfabrik.de

Standard Deviation of the Blank: Involves analyzing a number of blank samples, determining the standard deviation (σ) of the responses, and calculating the LOD and LOQ using the formulas:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S) where S is the slope of the calibration curve. loesungsfabrik.de

For substituted phenols, the achievable LOD and LOQ are highly dependent on the sample matrix, the specific derivatization technique, and the detector used. For example, using a sensitive detector like an ECD with PFBBr derivatization can result in very low detection limits.

The table below shows a range of reported LOD and LOQ values for phenolic compounds using various methods, which can be considered indicative for this compound analysis.

MethodLODLOQSource(s)
UPLC-Miniature MS0.5 - 1.0 µg/mL1.0 - 2.0 µg/mL nih.gov
GC/MS (Aquatic Samples)<0.01 - 0.05 ng/L0.01 - 0.05 ng/L dphen1.com
General Chromatographic0.1 - 0.7 ng/mL- researchgate.net
TD-GC/MS (Air Samples)Low ppt (B1677978) rangeLow ppt range matec-conferences.org

Academic Applications of 4 1 Methylcyclobutyl Phenol in Chemical Sciences Excluding Clinical/safety

4-(1-Methylcyclobutyl)phenol as a Synthon in Organic Synthesis

In the field of organic synthesis, a synthon is a conceptual unit representing a potential starting material for the construction of a target molecule. This compound possesses multiple reactive sites that allow it to serve as a versatile synthon. The primary reactive centers are the nucleophilic aromatic ring, which is activated towards electrophilic substitution by the electron-donating hydroxyl group, and the hydroxyl group itself, which can undergo O-alkylation and O-acylation.

The aromatic ring can be functionalized at the positions ortho to the hydroxyl group through reactions such as Friedel-Crafts alkylation and acylation, nitration, and halogenation. These transformations introduce new functionalities, paving the way for the synthesis of more complex molecules. For instance, aminomethylation of the ortho position is a valuable transformation, as aminomethylated phenol (B47542) moieties are found in various agrochemicals and active pharmaceutical ingredients. rsc.org

The phenolic hydroxyl group provides a direct route to synthesize aryl ethers and esters. Williamson ether synthesis, involving the deprotonation of the phenol followed by reaction with an alkyl halide, can be employed to attach various side chains. This versatility allows the 1-methylcyclobutylphenol core to be integrated into larger molecular frameworks designed for specific applications.

Incorporation of this compound into Polymeric Materials

Substituted phenols are crucial components in the polymer industry, particularly in the production of thermosetting and thermoplastic polymers. This compound can be utilized in several capacities within polymer science.

Phenolic Resins: Phenolic resins, such as novolacs and resoles, are produced through the condensation reaction of phenols with formaldehyde (B43269). corrosionpedia.com The substituent at the para-position of the phenol plays a critical role in determining the structure and properties of the resulting polymer. As this compound has a blocked para-position, its reaction with formaldehyde would lead to linear, thermoplastic novolac-type resins. The bulky, non-polar 1-methylcyclobutyl group would be expected to enhance the polymer's solubility in non-polar solvents and improve its moisture resistance. These resins can be further modified into epoxy phenolic resins by reacting the hydroxyl group with epichlorohydrin, which increases the cross-linking density and enhances thermal and chemical resistance. corrosionpedia.comdic-global.com

Polycarbonates and Epoxy Resins: In the synthesis of polymers like polycarbonates and epoxy resins, monofunctional phenols act as chain-terminating agents or "end-cappers". google.com This function is critical for controlling the molecular weight and, consequently, the physical properties of the final polymer. In polycarbonate production via melt transesterification, a monohydroxy chain-stopper like p-cumyl phenol is often used to control polymer length. google.com Similarly, this compound could be employed for this purpose. The specific structure of the cyclobutyl group would impart distinct characteristics to the polymer's surface properties and processability compared to other alkylphenols.

Potential in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on chemical systems composed of multiple discrete molecules held together by non-covalent interactions. ufpe.brresearchgate.net A prominent class of molecules in this field is the calixarenes, which are macrocycles typically synthesized by the base-catalyzed condensation of a p-substituted phenol with formaldehyde. nih.govwikipedia.org These molecules have a cup-like shape and are widely used as "host" molecules capable of selectively binding "guest" ions or neutral molecules within their cavity. davuniversity.org

The properties of a calixarene, particularly the size of its cavity and its guest-binding selectivity, are directly determined by the p-substituent of the phenol monomer. ufpe.brsiesascs.edu.in The use of this compound as the phenolic building block would yield a novel class of calixarenes. The 1-methylcyclobutyl group's specific size, shape, and conformational flexibility would define a unique three-dimensional cavity, potentially leading to selective recognition of specific organic guest molecules. ufpe.br While extensive research has focused on calixarenes derived from p-tert-butylphenol, the exploration of other p-alkylphenols like this compound opens avenues for creating hosts with tailored recognition properties. nih.govresearchgate.net A novel deep-cavity calix siesascs.edu.inarene has been synthesized from p-[1-(4-methoxyphenyl)-1-methylethyl]phenol, demonstrating that phenols with complex para-substituents can form large, functional macrocycles. rsc.org

Table 1: Comparison of p-Substituents Used in Calixarene Synthesis
p-SubstituentPhenol NameKey Feature of SubstituentPotential Influence on Calixarene Properties
-C(CH₃)₃p-tert-ButylphenolBulky, symmetrical tertiary alkyl groupForms well-defined, stable calix nih.govsiesascs.edu.inresearchgate.netarenes; classic host molecule. nih.gov
-(CH₂)₆CH₃p-HeptylphenolLong, flexible alkyl chainIncreases solubility in non-polar solvents; can form giant calixarenes. nih.gov
-CH₂OCH₂C₆H₅p-(Benzyloxy)phenolContains flexible ether linkage and aromatic groupFavors formation of giant calixarenes with up to 90 phenolic units. nih.govresearchgate.net
-C(CH₃)₂C₆H₅p-CumylphenolBulky group with phenyl ringUsed as a chain-stopper in polymer synthesis; can form functional calixarenes. google.com
-C(CH₃)(CH₂)₂CH₂This compoundRigid, spirocyclic alkyl groupExpected to create a unique cavity shape and rigidity, influencing host-guest selectivity.

Development of this compound as a Ligand for Transition Metal Catalysis

Transition metal catalysis is a cornerstone of modern chemical synthesis, where the ligand bound to the metal center plays a pivotal role in determining the catalyst's activity and selectivity. beilstein-journals.org Phenol derivatives can serve as effective ligands, typically coordinating to the metal through the phenolic oxygen. The substituents on the phenol ring, particularly at the ortho and para positions, create a specific steric and electronic environment around the metal center. rsc.org

Bulky ligands are often employed to promote reductive elimination and stabilize catalytic species in cross-coupling reactions. tcichemicals.com The 1-methylcyclobutyl group on this compound provides significant steric bulk. A metal complex featuring this compound as a ligand would have a sterically hindered environment, which can be advantageous in controlling regioselectivity or enantioselectivity in catalytic transformations. For example, bulky ligands are crucial in palladium-catalyzed C-O coupling reactions for the synthesis of phenols. beilstein-journals.org Similarly, selenium-ligated palladium(II) complexes with bulky ligands have shown excellent efficiency in the O-arylation of phenols. researchgate.net The development of catalysts incorporating this compound could offer new solutions for challenging synthetic transformations where fine-tuning of steric properties is essential.

Investigation of this compound in Non-Linear Optics (NLO) and Photonic Applications

Materials with non-linear optical (NLO) properties are in high demand for applications in photonics, telecommunications, and optical computing. mdpi.com The NLO response of a molecule is governed by its hyperpolarizability, which is related to the molecule's ability to distort its electron cloud under a strong electric field. Organic molecules with high hyperpolarizability typically possess a π-conjugated system and are often substituted with electron-donating and/or electron-accepting groups. nih.govnih.gov

Table 2: Calculated NLO Properties of Selected Phenol Derivatives (Theoretical Data)
CompoundKey Structural FeatureCalculated Total First Hyperpolarizability (βtot) (a.u.)Reference
p-ChlorophenolHalogen (acceptor) at para position150.84 imist.ma
p-FluorophenolHalogen (acceptor) at para position114.73 imist.ma
EugenolAllyl and methoxy (B1213986) substituents640.37 researchgate.net
Phenol BlueDonor-π-Acceptor systemVaries significantly with solvent polarity and bond-length alternation. researchgate.netpnas.org
This compoundAlkyl (donor) at para positionNot reported, but expected to be non-zero due to its asymmetric electronic nature.

Environmental Fate and Degradation Studies of 4 1 Methylcyclobutyl Phenol Academic and Mechanistic Focus

Microbial Biotransformation of 4-(1-Methylcyclobutyl)phenol

The biodegradation of phenolic compounds by microorganisms is a critical process for their removal from the environment. Various bacteria and fungi have evolved metabolic pathways to utilize phenols as a source of carbon and energy.

Identification of Microbial Strains Capable of Phenol (B47542) Degradation

The genus Pseudomonas is frequently cited for its versatility in degrading aromatic compounds, including various alkylphenols. wur.nl For instance, Pseudomonas putida has been shown to degrade phenol and catechol. windows.net Other identified Pseudomonas species capable of degrading alkylphenols include Pseudomonas sp. KL28, Pseudomonas putida MT4, and Pseudomonas veronii INA06. wur.nl Furthermore, Pseudomonas sp. strain MS-1 has been isolated for its ability to degrade 2-sec-butylphenol. rsc.org

Other bacterial genera implicated in alkylphenol degradation include Acinetobacter, Alcaligenes, Inquilinus, and Methylobacterium, which have been shown to degrade 4-t-octylphenol. ospar.org Rhodococcus species, such as Rhodococcus rhodochrous EP4, are also capable of degrading 4-ethylphenol (B45693). researchgate.net Additionally, denitrifying bacteria belonging to the genus Azoarcus have been isolated that can use phenol as their sole carbon source under anaerobic conditions. mrda.md

Fungi have also been shown to participate in the degradation of alkylphenols. For example, Penicillium pinophilum and Trichoderma asperellum have demonstrated the ability to degrade 4-tert-butylphenol (B1678320) and other alkylphenols. rsc.org

The table below summarizes some of the microbial strains known to degrade phenolic compounds.

Microbial Genus/Species Degraded Phenolic Compound(s) Reference(s)
Pseudomonas putidaPhenol, Catechol, 4-t-octylphenol ospar.orgwindows.net
Pseudomonas sp.4-t-octylphenol, 2-sec-butylphenol ospar.orgrsc.org
Acinetobacter sp.4-t-octylphenol ospar.org
Alcaligenes sp.4-t-octylphenol ospar.org
Rhodococcus rhodochrous4-Ethylphenol researchgate.net
Azoarcus sp.Phenol mrda.md
Penicillium pinophilum4-tert-Butylphenol rsc.org
Trichoderma asperellum4-tert-Butylphenol, 4-sec-butylphenol, 4-tert-octylphenol, 4-nonylphenol (B119669) rsc.org

Elucidation of Specific Enzymatic Cleavage Pathways (e.g., Catechol Ortho/Meta Cleavage)

The microbial degradation of phenolic compounds typically proceeds through the formation of a central intermediate, catechol or a substituted catechol, which is then subject to aromatic ring cleavage. The two primary pathways for catechol cleavage are the ortho-cleavage (or intradiol) pathway and the meta-cleavage (or extradiol) pathway. europa.eu

In the ortho-cleavage pathway , the aromatic ring is cleaved between the two hydroxyl groups of catechol by the enzyme catechol 1,2-dioxygenase. This leads to the formation of cis,cis-muconic acid, which is further metabolized to intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA. europa.eunih.gov

In the meta-cleavage pathway , the ring is cleaved adjacent to one of the hydroxyl groups by the enzyme catechol 2,3-dioxygenase. This reaction yields 2-hydroxymuconic semialdehyde, which is subsequently converted into TCA cycle intermediates like pyruvate (B1213749) and acetaldehyde. europa.eunih.gov

The specific pathway utilized can depend on the microbial strain and the structure of the phenolic substrate. ospar.org For instance, studies on Pseudomonas species have shown that they can possess genes for both ortho- and meta-cleavage pathways, allowing them to degrade a variety of alkylphenols. ospar.org In Rhodococcus species, it has been observed that 4-alkylphenols are exclusively catabolized via the meta-cleavage pathway, while phenol itself is degraded through the ortho-cleavage pathway. researchgate.net

The choice of cleavage pathway is significant as the meta-cleavage pathway is often more tolerant of substituents on the aromatic ring, which is relevant for the degradation of alkylphenols like this compound.

Role of Specific Genes and Enzymes in the Degradation Process

The enzymatic machinery responsible for the degradation of phenolic compounds is encoded by specific genes, often organized in operons. The initial and key step in the aerobic degradation of phenol and alkylphenols is the hydroxylation of the aromatic ring to form a catechol. This reaction is catalyzed by phenol hydroxylase , a multicomponent enzyme. nih.gov The genes encoding this enzyme are often designated as phe genes. europa.eu

Following the formation of catechol, the ring-cleavage enzymes come into play.

Catechol 1,2-dioxygenase (C12O) , the key enzyme of the ortho-pathway, is encoded by genes such as catA. europa.eu

Catechol 2,3-dioxygenase (C23O) , the central enzyme of the meta-pathway, is encoded by genes like xylE or aphC. europa.euresearchgate.net

Studies have identified these genes in various phenol-degrading bacteria. For example, in Pseudomonas putida, the expression of genes for both catechol 1,2-dioxygenase and catechol 2,3-dioxygenase has been observed. ospar.org In Rhodococcus rhodochrous EP4, a gene cluster designated aph was identified to be responsible for the degradation of 4-ethylphenol via the meta-cleavage pathway, with aphA and aphB encoding the alkylphenol hydroxylase and aphC encoding the catechol 2,3-dioxygenase. researchgate.net

Under anaerobic conditions, the degradation pathway is different. For example, in the denitrifying bacterium Azoarcus, phenol is first activated by phosphorylation to phenylphosphate, a reaction catalyzed by phenylphosphate synthase (encoded by pps genes). The phenylphosphate is then carboxylated to 4-hydroxybenzoate (B8730719) by phenylphosphate carboxylase (encoded by ppc genes), which is then further metabolized. mrda.md

The table below lists some of the key enzymes and their corresponding genes involved in phenol and alkylphenol degradation.

Enzyme Function Pathway Encoding Gene(s) (Examples) Reference(s)
Phenol HydroxylasePhenol → CatecholAerobic Initial SteppheA, pheB, aphA, aphB europa.euresearchgate.net
Catechol 1,2-DioxygenaseCatechol Ring CleavageAerobic Ortho-CleavagecatA, C12O europa.eu
Catechol 2,3-DioxygenaseCatechol Ring CleavageAerobic Meta-CleavagexylE, aphC, C23O europa.euresearchgate.net
Phenylphosphate SynthasePhenol → PhenylphosphateAnaerobic Activationpps mrda.md
Phenylphosphate CarboxylasePhenylphosphate → 4-HydroxybenzoateAnaerobic Carboxylationppc mrda.md

Persistence and Mobility of this compound in Soil and Water Systems (Academic Modeling)

The persistence and mobility of an organic compound in soil and water are largely governed by its susceptibility to degradation processes and its tendency to partition between the solid, aqueous, and gaseous phases of the environment. Academic models, often based on Quantitative Structure-Activity Relationships (QSARs), are valuable tools for estimating these properties when experimental data are scarce.

The mobility of a compound in soil is inversely related to its soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates strong adsorption to soil organic matter, leading to lower mobility, while a low Koc value suggests the compound is more likely to remain in the soil water and potentially leach into groundwater. For phenols, the degree of sorption is influenced by factors such as the soil's organic matter content, clay content, and pH. In acidic soils, phenols tend to exhibit low adsorption and high mobility. www.gov.uk

The persistence of a compound is often quantified by its half-life (DT50), which is the time it takes for 50% of the initial concentration to dissipate. In the environment, degradation can occur through biotic processes (biodegradation) and abiotic processes (e.g., hydrolysis, photolysis). Phenols are generally known to be biodegradable under both aerobic and anaerobic conditions. www.gov.uk For instance, the half-life of phenol in soil is typically less than 5 days. www.gov.uk However, factors such as the concentration of the compound, the presence of acclimated microbial populations, temperature, and the availability of other nutrients can significantly influence the rate of degradation. cdc.gov

Interactive Data Table: Estimated Environmental Fate Parameters for this compound

ParameterEstimated Value/BehaviorBasis for Estimation
Soil Organic Carbon-Water Partitioning Coefficient (Koc) Moderately mobileBased on the structure-activity relationship of alkylphenols. The alkyl substituent likely increases sorption compared to phenol, but it is not expected to be immobile.
Half-life in Soil (DT50) Days to weeksBy analogy to other biodegradable substituted phenols. The exact value would depend on specific soil conditions.
Half-life in Water (DT50) Days to weeksSimilar to soil, degradation is expected, with the rate influenced by microbial populations and sunlight (photodegradation).
Mobility in Water HighAs a soluble phenol, it is expected to be mobile in aquatic systems.

Characterization of Environmental Transformation Products

The degradation of this compound in the environment will lead to the formation of various transformation products. The identification of these products is key to a comprehensive understanding of the compound's environmental impact, as some transformation products can be more persistent or toxic than the parent compound.

Biodegradation Pathways: The microbial degradation of phenolic compounds typically proceeds through hydroxylation of the aromatic ring to form catechols (dihydroxybenzenes). frontiersin.orgnih.gov These catechols are then subject to ring cleavage, which can occur via two main pathways: the ortho-cleavage pathway or the meta-cleavage pathway, mediated by specific dioxygenase enzymes. frontiersin.orgnih.govnih.gov The resulting intermediates are further metabolized, eventually leading to mineralization (conversion to carbon dioxide and water).

For this compound, the initial step would likely be the hydroxylation of the benzene (B151609) ring. The subsequent degradation would involve the breakdown of the aromatic ring and potentially the side chain. The cyclobutyl group may also undergo microbial oxidation.

Photodegradation Pathways: In sunlit surface waters, photodegradation can be a significant transformation process for phenols. cdc.gov This process involves the reaction of the phenol with photochemically generated reactive species such as hydroxyl radicals. The photodegradation of phenol can lead to the formation of hydroxylated products like hydroquinone (B1673460) and catechol, as well as ring-opening products such as short-chain organic acids. inrim.it

Potential Transformation Products: Based on the known degradation pathways of other alkylphenols, the following are potential environmental transformation products of this compound:

Hydroxylated derivatives: Formation of catechol or hydroquinone structures through the addition of a second hydroxyl group to the benzene ring.

Ring cleavage products: Subsequent to hydroxylation, the aromatic ring can be opened to form various aliphatic acids.

Oxidation products of the side chain: The 1-methylcyclobutyl group could be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

Interactive Data Table: Potential Environmental Transformation Products of this compound

Transformation ProcessPotential Product ClassSpecific Examples (Hypothetical)
Biodegradation Hydroxylated aromatics4-(1-Methylcyclobutyl)benzene-1,2-diol
Ring-cleavage productsAliphatic carboxylic acids
Side-chain oxidation products1-(4-Hydroxyphenyl)cyclobutanol
Photodegradation Hydroxylated aromaticsHydroquinone and catechol derivatives
Ring-opening productsShort-chain organic acids

It is important to emphasize that the transformation products listed are hypothetical and based on the general behavior of phenolic compounds. Detailed laboratory studies would be required to definitively identify and quantify the environmental transformation products of this compound.

Emerging Research Frontiers and Future Directions for 4 1 Methylcyclobutyl Phenol

Exploration of Unconventional Synthetic Strategies and Novel Reactivity

The synthesis of phenols and their derivatives is a cornerstone of organic chemistry, with ongoing research dedicated to developing milder and more efficient methods. mdpi.com Traditional approaches often involve multi-step processes or harsh reaction conditions. mdpi.comyedarnd.com However, recent advancements are paving the way for more innovative strategies.

One area of exploration is the use of novel catalytic systems. For instance, the development of organocatalytic methodologies has shown promise for the synthesis of complex molecules like cyclobutanes, which can be challenging to prepare using conventional techniques. mcmaster.ca While not directly applied to 4-(1-methylcyclobutyl)phenol in the reviewed literature, these methodologies highlight a potential avenue for its synthesis. Another approach involves the use of alternative electrophiles, such as aryl sulfonium (B1226848) salts, which can be hydroxylated under mild conditions to produce phenols. mdpi.com

The reactivity of the phenol (B47542) group itself also presents opportunities for novel transformations. The Wittig reaction, a well-established method for forming alkenes, has been adapted for aqueous conditions and used to synthesize alkenyl phenols. mcmaster.ca Furthermore, the Mannich reaction, a three-component coupling reaction, has been successfully employed for the synthesis of various phenol derivatives under solvent-free conditions using infrared irradiation. arkat-usa.org These examples of novel reactivity in phenols suggest potential pathways for the functionalization of this compound to create new molecules with unique properties.

A novel hydrazone derivative incorporating a cyclobutyl moiety has been synthesized and characterized, indicating the potential for creating complex structures from cyclobutyl-containing phenols. researchgate.net While the starting material was not this compound, this research demonstrates the feasibility of incorporating this functional group into larger, more complex molecules.

Synthetic StrategyDescriptionPotential Relevance to this compound
Organocatalysis Use of small organic molecules to catalyze chemical reactions.Could offer a stereoselective route to synthesizing the cyclobutane (B1203170) ring or for further functionalization of the phenol. mcmaster.ca
Alternative Electrophiles Employing reagents like aryl sulfonium salts for hydroxylation under mild conditions.May provide a more efficient and less hazardous method for introducing the phenol group onto the methylcyclobutyl scaffold. mdpi.com
Aqueous Wittig Reaction A modified Wittig reaction performed in water.Could be used to introduce alkenyl groups to the phenol ring of this compound. mcmaster.ca
Solvent-Free Mannich Reaction A three-component reaction using infrared irradiation without a solvent.Offers an environmentally friendly method for aminomethylation of the phenol ring. arkat-usa.org

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring of the Compound

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, ensuring product quality, and enhancing safety. Advanced spectroscopic techniques are at the forefront of this capability.

For in-situ analysis, fiber optic probes combined with Attenuated Total Reflectance (ATR) infrared (IR) spectroscopy are powerful tools. bruker.com These probes allow for the direct monitoring of reaction progress within the reaction vessel, providing valuable kinetic data. bruker.comnih.gov This technology is particularly useful for studying complex reaction environments, including biological fluids. nih.gov For example, inline ATR-IR spectroscopy has been used to monitor strain-promoted azide-alkyne cycloadditions, demonstrating its utility in tracking reactions under various conditions. nih.gov

Fluorescence spectroscopy is another sensitive technique for real-time monitoring. Fluorescent probes, such as those based on Schiff bases, can be designed to detect specific ions or molecules. researchgate.netresearchgate.net The fluorescence of these probes can be quenched or enhanced upon interaction with the target analyte, providing a clear signal for detection. researchgate.net While a specific probe for this compound has not been reported, the development of a fluorescent Schiff base ligand containing a cyclobutane moiety for the detection of Cu2+ ions demonstrates the potential of this approach. researchgate.net

Spectroscopic TechniquePrincipleApplication in Reaction Monitoring
Inline ATR-IR Spectroscopy Measures the absorption of infrared radiation by a sample in contact with an ATR crystal. bruker.comReal-time tracking of reactant consumption and product formation, enabling kinetic studies. bruker.comnih.gov
Fluorescence Spectroscopy Measures the fluorescence emitted by a sample after excitation with light.Detection of specific reaction intermediates or products using fluorescent probes. researchgate.netresearchgate.net

Integration of Machine Learning and Artificial Intelligence for Property Prediction and Reaction Design

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of new chemical reactions. These computational tools can analyze vast datasets to identify patterns and relationships that are not readily apparent to human researchers. researchgate.net

In the context of molecular property prediction, ML models can be trained on existing data to predict the properties of new, unsynthesized molecules. arxiv.orgmdpi.comnih.gov This is particularly valuable in drug discovery and materials science, where it can significantly reduce the time and cost associated with experimental screening. nih.govarxiv.org Various ML approaches are being explored, including those that utilize graph neural networks (GNNs) and SMILES-based models to represent molecular structures. arxiv.orgarxiv.org The combination of different data modalities, such as graphs and SMILES strings, can lead to more accurate predictions. arxiv.org

For reaction design, ML can be used to predict the outcome of a reaction, optimize reaction conditions, and even suggest novel synthetic routes. By learning from a large database of known reactions, ML models can identify the most promising pathways to a target molecule.

ML/AI ApplicationDescriptionPotential Impact on this compound Research
Property Prediction Using algorithms to forecast the physical, chemical, and biological properties of molecules. researchgate.netarxiv.orgmdpi.comnih.govRapidly screen for potential applications of this compound derivatives without the need for synthesis and testing. arxiv.org
Reaction Design Employing AI to plan and optimize synthetic routes to a target molecule.Discover novel and more efficient synthetic pathways to this compound and its derivatives.
Cross-Modal Learning Integrating data from different sources, such as Large Language Models (LLMs) and GNNs, to improve prediction accuracy. arxiv.orgEnhance the predictive power of models for the properties and reactivity of this compound. arxiv.org

Development of Sustainable and Economical Production Methods

The chemical industry is under increasing pressure to adopt more sustainable and environmentally friendly practices. kajay-remedies.com This includes the development of production methods that reduce waste, minimize energy consumption, and utilize renewable resources. kajay-remedies.com

For phenol production, the conventional cumene (B47948) process has significant drawbacks, including safety concerns and the co-production of acetone. yedarnd.com Researchers are actively seeking greener alternatives. One promising approach is the electrocatalytic oxidation of benzene (B151609), which offers a more direct and selective route to phenol. yedarnd.com

The principles of a circular economy are also being applied to chemical manufacturing, where waste materials are repurposed as feedstocks for new products. kajay-remedies.com Companies are now producing phenol from renewable and recycled raw materials, reducing the reliance on fossil fuels. moeveglobal.com These sustainable production processes are often certified to ensure that they meet specific environmental standards. moeveglobal.com

The adoption of renewable energy sources, such as solar power, and the implementation of energy-efficient technologies are further contributing to the greening of chemical manufacturing. kajay-remedies.com

Interdisciplinary Research Opportunities in Chemical Engineering and Materials Science

The unique properties of this compound and its potential derivatives create a fertile ground for interdisciplinary research, particularly at the intersection of chemical engineering and materials science. njtech.edu.cnmsu.edu

In chemical engineering, research could focus on designing and optimizing processes for the large-scale production of this compound and its derivatives. uclouvain.be This includes reactor design, separation and purification processes, and process control. njtech.edu.cn There is also significant interest in developing materials for sustainable energy applications, an area where novel phenol derivatives could play a role. stevens.edu

In materials science, the focus would be on incorporating this compound into new materials with tailored properties. For example, it could be used as a monomer in the synthesis of polymers with specific thermal or mechanical properties. The cyclobutyl group, in particular, may impart unique characteristics to these materials. Research in this area often involves multi-scale modeling and simulation to predict material properties before they are synthesized. stevens.edu

The collaboration between chemical engineers and materials scientists is essential for bridging the gap between molecular design and real-world applications. njtech.edu.cn This synergy can lead to the development of innovative materials and technologies that address key societal challenges in areas such as healthcare, energy, and sustainability. stevens.eduvirginia.edu

Research AreaFocusPotential Contribution of this compound
Chemical Engineering Process design, optimization, and control for chemical production. njtech.edu.cnuclouvain.beDevelopment of efficient and sustainable manufacturing processes for this compound and its derivatives. stevens.edu
Materials Science Design, synthesis, and characterization of new materials with specific properties. stevens.eduUse as a building block for novel polymers and functional materials with unique characteristics imparted by the methylcyclobutyl group.
Sustainable Energy Development of materials and processes for green technology. stevens.eduPotential application in the development of materials for energy conversion, harvesting, or storage. stevens.edu
Biomaterials Creation of materials for healthcare applications, such as tissue engineering and drug delivery. virginia.eduCould be functionalized to create biocompatible materials for various medical devices and applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.